2-Methoxyphenyl cyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methoxyphenyl) cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-7-4-2-3-5-8(7)11-6-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVQPKXNZSZWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504992 | |
| Record name | 2-Methoxyphenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-91-3 | |
| Record name | 2-Methoxyphenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methoxyphenyl Cyanate: Technical Profile & Application Guide
[1]
CAS Number: 1125-91-3 Synonyms: Cyanic acid, 2-methoxyphenyl ester; Guaiacol cyanate Molecular Formula: C₈H₇NO₂ Molecular Weight: 149.15 g/mol [1]
Executive Summary
This compound is an aryl cyanate ester characterized by the presence of a reactive cyanate group (-OCN) ortho to a methoxy substituent.[1] Unlike its isomer, 2-methoxyphenyl isocyanate (CAS 700-87-8), which contains a nitrogen-bonded cumulative double bond system (-N=C=O), the cyanate ester features an oxygen-bonded nitrile (-O-C≡N).[1]
This compound serves as a critical model for bio-based thermosetting resins derived from lignin (guaiacol/vanillin derivatives) and acts as a selective electrophilic cyanating agent in organic synthesis.[1] Its unique ortho-methoxy architecture introduces specific steric and electronic effects that influence its cyclotrimerization kinetics and thermal decomposition pathways.[1]
Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]
The ortho-methoxy group reduces the symmetry of the molecule compared to phenyl cyanate, influencing its volatility and crystalline behavior.
| Property | Value / Description | Source Validation |
| Physical State | Colorless to pale yellow liquid | [1] |
| Boiling Point | 98–103 °C at 3 mmHg | [1] |
| Density | ~1.18 g/cm³ (Predicted) | Derived from structural analogs |
| Solubility | Soluble in acetone, DCM, toluene, ethyl acetate.[1] Hydrolyzes in water.[1] | Standard Aryl Cyanate Profile |
| Functional Group | Cyanate (-O-C≡N) | IR stretch ~2240–2270 cm⁻¹ |
| Stability | Moisture sensitive; prone to cyclotrimerization at T > 150 °C | [2] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Distinction: Do not confuse with 2-Methoxyphenyl Isocyanate (CAS 700-87-8) . * Cyanate (1125-91-3): Ar-O-C≡N (Electrophilic Carbon, forms Triazines)
Isocyanate (700-87-8): Ar-N=C=O[1] (Reacts to form Ureas/Carbamates)
Synthetic Methodology
The synthesis of this compound relies on the cyanation of 2-methoxyphenol (guaiacol) using a cyanogen halide. The protocol requires strict temperature control to prevent the formation of imidocarbonates (dimers) or hydrolysis.
Standard Protocol: Cyanogen Bromide Route[1][4][12]
Reaction:
Reagents:
-
2-Methoxyphenol (Guaiacol) [1.0 eq][1]
-
Cyanogen Bromide (CNBr) [1.1 eq] (Warning: Highly Toxic)
-
Triethylamine (TEA) [1.05 eq][2]
-
Solvent: Anhydrous Acetone or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: Dissolve 2-methoxyphenol and CNBr in anhydrous acetone in a round-bottom flask under nitrogen atmosphere.
-
Cooling: Cool the solution to -10 °C using an ice/salt bath. Low temperature is critical to favor O-cyanation over side reactions.[1]
-
Addition: Add TEA dropwise over 30–60 minutes. Maintain internal temperature below 0 °C. The reaction is exothermic, and TEA·HBr salt will precipitate immediately.[1]
-
Completion: Stir for an additional 30 minutes at 0 °C.
-
Workup:
-
Purification: Distill under high vacuum (BP 98–103 °C @ 3 mmHg).
Synthesis Workflow Diagram[1][14]
Figure 1: Synthesis workflow for this compound via the Cyanogen Bromide route.[1]
Reactivity & Mechanisms[1][15][16]
Cyclotrimerization (Curing)
Like other aryl cyanates, this compound undergoes thermally induced cyclotrimerization to form a cyanurate ester (1,3,5-triazine) .[1] This reaction is the basis for high-performance cyanate ester resins used in aerospace composites and electronics.[1]
-
Catalysts: Transition metal carboxylates (e.g., Copper(II) acetylacetonate) or phenols.[1]
-
Effect of Ortho-Methoxy: The ortho-methoxy group provides steric hindrance, slightly increasing the onset temperature of curing compared to unsubstituted phenyl cyanate. However, it also creates a unique thermal decomposition pathway.[1][4]
Thermal Decomposition Pathway
Research into lignin-derived cyanate esters (which often contain the 2-methoxy motif) reveals a specific degradation mechanism.[1] At very high temperatures (>300 °C), the ortho-methoxy group facilitates a rearrangement that can lead to the evolution of methyl isocyanate or isocyanic acid, rather than the standard char formation observed in bisphenol-A based resins [2][3].
Reactivity Landscape Diagram[1]
Figure 2: Reactivity profile showing the conversion to triazine networks and specific decomposition pathways.
Applications
High-Performance Polymers
This compound is utilized as a monofunctional model compound to study the kinetics and properties of renewable resins derived from vanillin and guaiacol .[1]
-
Insight: It helps researchers isolate the effects of the methoxy substituent on water uptake (hydrophilicity) and thermal stability without the complexity of a crosslinked network.
-
Outcome: Studies show that while the methoxy group lowers thermal stability slightly compared to all-carbon backbones, it allows for the utilization of bio-mass feedstocks [3].
Chemical Synthesis
It acts as a reagent for the introduction of the nitrile functionality or the synthesis of heterocyclic compounds (e.g., benzoxazines or tetrazoles) via cycloaddition reactions.
Safety & Handling
-
Toxicity: Aryl cyanates are sensitizers.[1] The precursor, Cyanogen Bromide, is volatile and highly toxic (releases cyanide). All synthesis must occur in a well-ventilated fume hood.[1]
-
Storage: Store at < 5 °C under inert gas (Argon/Nitrogen). Moisture will cause hydrolysis to the carbamate and eventually revert to the phenol.
-
Hazards:
References
-
Grigat, E., & Pütter, R. (1971).[1] Esters of cyanic acid. U.S. Patent No.[1] 3,553,244.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link
-
Harvey, B. G., et al. (2011).[1] Cyanate Ester Composite Resins Derived from Renewable Polyphenol Sources. Naval Air Warfare Center Weapons Division. Link
-
Meylemans, H. A., et al. (2013).[1] Synthesis, characterization, and cure chemistry of renewable bis(cyanate) esters derived from 2-methoxy-4-methylphenol. Journal of Applied Polymer Science. Link
2-Methoxyphenyl cyanate molecular weight and density data
CAS: 1125-91-3 | Formula: C₈H₇NO₂ | Molecular Weight: 149.15 g/mol [1][2]
Executive Summary
This technical guide profiles 2-Methoxyphenyl cyanate , an aryl cyanate ester derived from guaiacol (2-methoxyphenol). While frequently conflated with its isomer 2-methoxyphenyl isocyanate (CAS 700-87-8) in broad database searches, the cyanate ester possesses distinct electrophilic reactivity centered on the oxygen-bound nitrile carbon (
For researchers in drug development and materials science, this compound serves two critical functions:
-
Medicinal Chemistry: It acts as a highly reactive electrophile for the synthesis of 5-aryloxy-1H-tetrazoles (bioisosteres of carboxylic acids) and benzoxazines.
-
Polymer Science: It functions as a monomer for polycyanurate networks, offering high thermal stability and low dielectric loss, increasingly relevant in bio-based resin development (e.g., vanillin/guaiacol-derived thermosets).
Physicochemical Profile
The following data aggregates experimental values from patent literature and high-fidelity predictive models. Note the distinction between the cyanate (-OCN) and isocyanate (-NCO) functionalities.
| Property | Value | Notes / Conditions |
| CAS Registry Number | 1125-91-3 | Distinct from isocyanate (CAS 700-87-8) |
| Molecular Weight | 149.15 g/mol | Calculated ( |
| Physical State | Colorless to pale yellow oil | At standard temperature/pressure |
| Boiling Point (Exp) | 93°C | At 2.3 mmHg (Vacuum distillation) [1] |
| Density (Pred) | ~1.19 ± 0.05 g/cm³ | Experimental data sparse; based on structural analogs |
| Solubility | Soluble in CH₂Cl₂, THF, Acetone | Hydrolyzes in water/protic solvents |
| Stability | Moisture Sensitive | Prone to cyclotrimerization if not stored cold (<4°C) |
Critical Note on Density: While specific experimental density for this isomer is rarely cataloged in public safety databases, aryl cyanates typically exhibit densities between 1.15 and 1.25 g/cm³. For precise stoichiometric calculations, researchers should assume a density of 1.19 g/cm³ or measure the specific gravity of the synthesized lot.
Synthesis Protocol: The Von Braun Cyanation
The most reliable synthesis route utilizes the reaction of guaiacol with a cyanogen halide (CNBr or CNCl) in the presence of a base. The protocol below uses Cyanogen Bromide (CNBr) due to its easier handling compared to gaseous CNCl, though it requires strict safety adherence.
Reaction Mechanism
The phenoxide ion (generated by base) attacks the electrophilic carbon of the cyanogen halide. The reaction is highly exothermic and must be controlled to prevent the formation of imidocarbonates or rapid polymerization.
Figure 1: Synthesis pathway via nucleophilic substitution at the nitrile carbon.
Step-by-Step Methodology
Safety Warning: CNBr is fatal if inhaled or absorbed. All operations must occur in a functioning fume hood. Destroy excess CNBr with bleach (sodium hypochlorite) solution.
-
Preparation: In a 3-neck round bottom flask under nitrogen atmosphere, dissolve Guaiacol (1.0 eq) in anhydrous acetone or dichloromethane (DCM).
-
Cooling: Cool the solution to -10°C to -5°C using an ice/salt bath.
-
Cyanation: Add Cyanogen Bromide (1.05 eq) to the solution. Ensure it is fully dissolved.[3]
-
Base Addition (The Critical Step): Add Triethylamine (1.0 eq) dropwise over 30–60 minutes.
-
Why? Rapid addition causes localized heating, leading to imidocarbonate impurities (dimers).
-
Observation: A white precipitate (Et₃N·HBr) will form immediately.
-
-
Workup:
-
Filter off the amine salt precipitate.
-
Evaporate the solvent under reduced pressure (keep bath temp <30°C to avoid trimerization).
-
Purification: Distill under high vacuum (approx. 2.3 mmHg) collecting the fraction at 93°C [1].[4]
-
Reactivity & Applications in Drug Design
The cyanate group (-OCN) is a versatile "warhead" in medicinal chemistry. Its high electrophilicity allows for the construction of heterocycles under mild conditions.
Formation of Bioisosteres (Tetrazoles)
Reaction with sodium azide (
Cyclotrimerization (Polycyanurates)
Heating this compound (often with transition metal catalysts like Cu(acac)₂) induces cyclotrimerization to form a 1,3,5-triazine (cyanurate) ring. This reaction is the basis for high-performance resins used in electronic encapsulation, where the guaiacol moiety provides a bio-based sourcing advantage [2].
Figure 2: Divergent reactivity pathways for pharmaceutical and material science applications.[1]
Handling & Stability
-
Storage: Store at -20°C under inert gas (Argon/Nitrogen). The compound is moisture-sensitive; hydrolysis yields the carbamate or reverts to the phenol.
-
Self-Reactivity: Impure samples containing traces of phenol or base will spontaneously trimerize at room temperature. Ensure high purity (>98%) for long-term stability.
References
-
Grigat, E., & Pütter, R. (1967). Process for the production of phenyl cyanates. U.S. Patent No. 3,553,244. Washington, DC: U.S. Patent and Trademark Office.
-
Senthilkumar, K., et al. (2026). Curing Kinetics and Metal Catalyst‐Driven Thermal Performance of Vanillin and Guaiacol‐Based Trifunctional Cyanate Ester. ResearchGate.
-
Martin, D., & Bauer, M. (1983). Cyanic Acid Esters.[5][6] Organic Syntheses. (General methodology for aryl cyanates).
Sources
An In-depth Technical Guide to the Solubility of 2-Methoxyphenyl Cyanate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-methoxyphenyl cyanate in organic solvents. In the absence of extensive empirical data in published literature, this document establishes a predictive framework grounded in fundamental chemical principles and provides a robust experimental protocol for its systematic determination. We will explore the molecular structure of this compound, dissect the influence of its constituent functional groups—the aromatic ring, the methoxy group, and the cyanate ester moiety—on its physicochemical properties, and forecast its solubility profile across a spectrum of common organic solvents. Central to this guide is a detailed, self-validating experimental workflow designed for researchers to accurately quantify solubility, ensuring data integrity and reproducibility. This document is intended to serve as a foundational resource for scientists and professionals engaged in materials science, organic synthesis, and drug development, enabling informed solvent selection and process optimization.
Introduction: The Context of this compound
Cyanate esters are a class of high-performance thermosetting resins prized for their exceptional thermal stability, low dielectric constants, and minimal moisture absorption.[1][2] These properties make them invaluable in demanding applications such as aerospace components, high-frequency printed circuit boards, and structural adhesives.[3] this compound, as a specific monomer within this class, holds potential for fine-tuning the properties of the resulting polymers. The methoxy substituent, in particular, can influence not only the final polymer characteristics but also the processing and handling of the monomer, where solubility is a paramount concern.[4]
In the realm of drug development and organic synthesis, understanding a compound's solubility is fundamental. It governs reaction kinetics, dictates the choice of purification methods like crystallization and chromatography, and is a critical determinant of a compound's behavior in formulation and delivery. For a molecule like this compound, which may serve as a building block or intermediate, a thorough grasp of its solubility is not merely academic—it is a prerequisite for efficient and successful research and development. This guide addresses the critical need for a detailed understanding of its solubility profile.
Molecular Structure and Predicted Physicochemical Properties
To predict the solubility of this compound, we must first analyze its molecular structure and the interplay of its functional groups.
-
Aromatic Phenyl Ring: The core of the molecule is a benzene ring, which is inherently nonpolar and hydrophobic. This substantial nonpolar character will be a dominant factor in its overall solubility.
-
Cyanate Ester Group (-OCN): The cyanate group is a linear and highly polar functional group.[5][6] Its presence introduces a significant dipole moment to the molecule. However, it is not a hydrogen bond donor and a relatively weak hydrogen bond acceptor.
-
Methoxy Group (-OCH₃): The methoxy group is moderately polar and can act as a hydrogen bond acceptor.[7] Its presence on the aromatic ring can increase the molecule's overall polarity and potentially enhance its solubility in certain polar solvents.[4][8] The ortho position of the methoxy group relative to the cyanate ester may also introduce steric effects that could influence crystal packing and, consequently, the energy required to dissolve the solid.
The combination of a large nonpolar aromatic ring with two polar groups suggests that this compound will exhibit intermediate polarity. It is unlikely to be soluble in highly polar protic solvents like water or in very nonpolar aliphatic solvents. Its optimal solubility is anticipated in solvents of moderate polarity, particularly those that are polar aprotic.
Theoretical Principles of Solubility: A Deeper Look
The adage "like dissolves like" serves as a useful starting point for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.
Solvent Categories and Their Interaction with this compound:
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. While the nonpolar aromatic ring of this compound will interact favorably with these solvents, the polar cyanate and methoxy groups will be poorly solvated. Consequently, low solubility is expected in highly nonpolar solvents like hexane, with potentially moderate solubility in aromatic solvents like toluene due to π-π stacking interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran, Ethyl Acetate): These solvents possess significant dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. They are effective at solvating polar functional groups through dipole-dipole interactions. Given the polar nature of the cyanate and methoxy groups, this compound is predicted to have good solubility in this class of solvents. For instance, a related compound, 2,2-Bis-(4-cyanatophenyl)propane, is known to be soluble in acetone and methyl ethyl ketone (MEK).[9]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to both donate and accept hydrogen bonds. While the oxygen of the methoxy group can act as a hydrogen bond acceptor, the overall molecule lacks a hydrogen bond donor site. The strong hydrogen-bonding network of solvents like water would require significant disruption to accommodate the largely nonpolar this compound molecule, leading to very poor aqueous solubility. A related compound, 4-methoxybenzyl cyanide, has a reported water solubility of only 0.01 g/L.[10] In alcohols like methanol and ethanol, the solubility is expected to be limited but likely greater than in water, due to the presence of the alkyl portion of the alcohol which can interact with the aromatic ring.
Predicted Solubility Profile of this compound
Based on the theoretical principles discussed, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Insoluble | Mismatch in polarity; poor solvation of polar groups. |
| Toluene | Nonpolar (Aromatic) | Sparingly Soluble | Favorable π-π interactions with the aromatic ring. |
| Dichloromethane | Polar Aprotic | Soluble | Good dipole-dipole interactions with polar groups. |
| Diethyl Ether | Slightly Polar | Sparingly Soluble | Limited polarity for effective solvation. |
| Ethyl Acetate | Polar Aprotic | Soluble | Good balance of polarity to solvate both polar and nonpolar parts. |
| Acetone | Polar Aprotic | Very Soluble | Strong dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | Strong dipole-dipole interactions and good solvation of the aromatic ring. |
| Acetonitrile | Polar Aprotic | Soluble | Good dipole-dipole interactions. |
| Methanol | Polar Protic | Sparingly Soluble | Some interaction with the polar groups, but outweighed by the nonpolar ring. |
| Ethanol | Polar Protic | Sparingly Soluble | Similar to methanol, with slightly better interaction with the nonpolar part. |
| Water | Polar Protic | Insoluble | Highly unfavorable disruption of the water's hydrogen-bonding network. |
Experimental Protocol for the Determination of Solid-Liquid Solubility
This section provides a robust, self-validating protocol for the experimental determination of the solubility of this compound. The isothermal equilibrium method is described, which is a reliable technique for generating accurate solubility data.[11][12]
Rationale and Causality
The core principle of this method is to allow a supersaturated solution of the solute in the solvent to reach thermodynamic equilibrium at a constant temperature. At equilibrium, the solution is saturated, and any excess solute remains as a solid. By carefully separating the saturated liquid phase from the solid and determining its concentration, the solubility at that temperature can be precisely measured. Approaching equilibrium from both undersaturated and supersaturated states can provide strong validation of the results.[12]
Materials and Equipment
-
Solute: High-purity this compound (purity > 99%).
-
Solvents: HPLC-grade or equivalent high-purity organic solvents.
-
Equipment:
-
Analytical balance (± 0.1 mg).
-
Temperature-controlled shaker or incubator capable of maintaining a constant temperature (± 0.1 °C).
-
Vials with screw caps (e.g., 4 mL or 20 mL).
-
Syringes (glass or polypropylene).
-
Syringe filters (0.2 μm or 0.45 μm, compatible with the solvent).[12]
-
Volumetric flasks and pipettes.
-
An analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer).
-
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Slurries: For each solvent, add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume or mass of the solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A kinetic study can be performed beforehand to determine the minimum time to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.
-
Filtration: Immediately pass the solution through a syringe filter into a pre-weighed clean vial. This step is critical to remove any microscopic solid particles, which would otherwise lead to an overestimation of solubility.[12]
-
Dilution: Accurately weigh the filtered sample and dilute it with a known mass or volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the given solvent at the specified temperature.
Data Presentation Template
The experimentally determined solubility data should be presented in a clear and organized manner.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Dichloromethane | 25.0 | |||
| Acetone | 25.0 | |||
| Tetrahydrofuran | 25.0 | |||
| Ethyl Acetate | 25.0 | |||
| Toluene | 25.0 | |||
| Hexane | 25.0 | |||
| Methanol | 25.0 |
Visualization of Solute-Solvent Interactions
The following diagram illustrates the conceptual interactions between this compound and different classes of solvents.
Caption: Predicted solute-solvent interactions.
Conclusion
References
- The Chemistry of Cyanate Esters: Enhancing Performance with CAS 1156-51-0. (n.d.).
- 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. (n.d.).
-
The Experimental Determination of Solubilities. (n.d.). ResearchGate. Retrieved from [Link]
-
4-METHOXYBENZYL CYANIDE. (n.d.). Loba Chemie. Retrieved from [Link]
-
The role of the methoxy group in approved drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges. (n.d.). MDPI. Retrieved from [Link]
- Solubility of Organic Compounds. (2023, August 31).
-
Cyanate ester. (n.d.). In Wikipedia. Retrieved from [Link]
-
2-Methoxyphenylboronic acid. (n.d.). PubChem. Retrieved from [Link]
-
2-Methoxyphenylacetone. (n.d.). PubChem. Retrieved from [Link]
-
Cyanate Ester Resins. (n.d.). ResearchGate. Retrieved from [Link]
-
Methoxy group as an acceptor of proton in hydrogen bonds. (n.d.). ResearchGate. Retrieved from [Link]
-
Historical and Recent Developments in the Chemistry of Cyanate Congeners. (2021, June 11). Chemical Reviews. Retrieved from [Link]
-
Cyanate Ester Resins, Recent Developments. (n.d.). ResearchGate. Retrieved from [Link]
-
Competing hydrogen-bond donors: phenols vs. cyanooximes. (2013). CrystEngComm, 15(30), 5946-5949. Retrieved from [Link]
-
Discuss the impact of the methoxy group on the reactivity and solubility of organic compounds. (n.d.). Proprep. Retrieved from [Link]
-
Nanoscale Structure–Property Relationships of Cyanate Ester as a Function of Extent of Cure. (2021, June 16). ACS Applied Polymer Materials. Retrieved from [Link]
-
Historical and Recent Developments in the Chemistry of Cyanate Congeners. (2021, July 1). Chemical Reviews. Retrieved from [Link]
- DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- SYNTHESIS AND CHARACTERIZATION OF CYANATE ESTER AND ITS BLENDS WITH BISPHENOL DICYANATE ESTER. (n.d.).
-
The role of the methoxy group in approved drugs. (2024). European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]
-
2-Formyl-6-methoxyphenyl cinnamate. (2010, May 1). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Cyanate. (n.d.). In Wikipedia. Retrieved from [Link]
-
Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. (2021). Journal of Materials Chemistry C, 9(23), 7434-7446. Retrieved from [Link]
-
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Journal of Chemical & Engineering Data, 64(3), 897-900. Retrieved from [Link]
-
Orienting methoxy group-carbocation conjugation effects explaining the... (n.d.). ResearchGate. Retrieved from [Link]
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
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Synergetic hydrogen-bond network of functionalized graphene and cations for enhanced atmospheric water capture. (n.d.). ChemRxiv. Retrieved from [Link]
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Bio-Privileged High-Performance Polymers: Aryl Cyanate Esters Derived from Guaiacol
This technical guide provides a comprehensive analysis of aryl cyanate esters derived from guaiacol, a bio-privileged platform chemical. It is structured to serve researchers and drug development professionals interested in the intersection of sustainable organic synthesis and high-performance materials engineering.
Executive Summary
The transition from petrochemical to bio-derived feedstocks in high-performance polymers is driven by the need for sustainability without performance compromise. Guaiacol (2-methoxyphenol) , a major depolymerization product of lignin, has emerged as a critical "bio-privileged" molecule. Unlike aliphatic bio-monomers, guaiacol retains the aromatic rigidity essential for high glass transition temperatures (
This guide details the synthesis, polymerization physics, and material properties of Guaiacol-based Cyanate Esters (G-CEs). These materials exhibit intrinsic flame retardancy, low dielectric constants (
Chemical Architecture: The Guaiacol Advantage
The structural uniqueness of guaiacol lies in its ortho-methoxy substitution . In drug development, this motif is a common pharmacophore; in polymer science, it provides:
-
Steric Modulation: The methoxy group increases free volume, lowering the dielectric constant.
-
Hydrophobicity: Enhanced moisture resistance compared to hydroxyl-rich precursors.
-
Reactivity: The electron-donating effect activates the ring for electrophilic substitution during bisphenol synthesis.
Feedstock Evolution
-
Lignin
Guaiacol / Vanillin [1] -
Guaiacol
Bisguaiacol (Bisphenol Analogue) [1] -
Bisguaiacol
Guaiacol Cyanate Ester (Monomer)
Synthetic Methodology
The synthesis involves two critical phases: constructing the bisphenol scaffold and functionalizing it with cyanate groups.[2][3][4]
Phase 1: Synthesis of Bisguaiacol Precursors
Reaction Type: Electrophilic Aromatic Substitution (Condensation) Key Reagents: Guaiacol, Aldehyde (Formaldehyde/Vanillin), Acid Catalyst.
Protocol:
-
Stoichiometry: React Guaiacol (excess, 4-6 eq) with Formaldehyde (1 eq) to prevent oligomerization.
-
Catalysis: Use dilute HCl or
at 90°C. -
Mechanism: The aldehyde attacks the para position relative to the phenolic hydroxyl (directed by the -OH and -OCH
groups). -
Purification: Recrystallization from toluene/ethanol to isolate 4,4'-methylenebis(2-methoxyphenol) .
Phase 2: Cyanation (The Critical Step)
Reaction Type: Nucleophilic Substitution (Von Braun reaction variant) Safety Note: Cyanogen Bromide (CNBr) is highly toxic. Handle in a fume hood with appropriate neutralizing traps.
Detailed Protocol:
-
Solvation: Dissolve Bisguaiacol (10 mmol) and CNBr (22 mmol, 1.1 eq per -OH) in anhydrous Acetone or Dichloromethane (DCM) at -20°C.
-
Base Addition: Add Triethylamine (TEA) dropwise.
-
Causality: The base deprotonates the phenol, creating a phenoxide ion that attacks the electrophilic carbon of CNBr. Low temperature prevents imidocarbonate side reactions.
-
-
Reaction Time: Stir for 2-4 hours at 0°C.
-
Quench & Wash: Precipititate amine salts (TEA
HBr). Filter. Wash filtrate with cold water/brine to remove residual salts. -
Drying: Evaporate solvent and recrystallize (often from isopropanol/hexane).
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway from biomass to crosslinked polycyanurate network.
Polymerization & Network Formation
Cyanate esters cure via cyclotrimerization , forming a symmetric triazine (cyanurate) ring. This reaction is highly exothermic (
Mechanism
-
Initiation: Trace phenols or added metal catalysts (Cu(II), Co(II) acetylacetonates) form an imidocarbonate intermediate.
-
Trimerization: Three -OCN groups react to form a six-membered triazine ring.
-
Network: The bis-functional nature of the monomer leads to a 3D infinite network.
Key Feature: The formation of the triazine ring is responsible for the high
Figure 2: Cyclotrimerization of three cyanate groups into a stable triazine core.
Material Properties & Performance
Guaiacol-derived CEs are characterized by their "methoxy effect"—the methoxy group increases steric hindrance, which slightly reduces packing density (lowering
Comparative Data: Guaiacol-CE vs. Commercial BADCy
The following table contrasts a typical Guaiacol-based CE (Bisguaiacol-F type) against the industry standard Bisphenol A Dicyanate (BADCy).
| Property | Guaiacol-Derived CE (G-CE) | Commercial BADCy (Ref) | Significance |
| Glass Transition ( | 220°C - 250°C | 240°C - 270°C | Comparable thermal stability; G-CE retains rigidity. |
| Degradation Temp ( | > 330°C | > 400°C | High thermal resistance, suitable for soldering profiles. |
| Dielectric Constant ( | 2.6 - 2.8 | 2.9 - 3.1 | Superior signal integrity for 5G/6G applications. |
| Water Uptake (96h) | < 1.8% | 1.5 - 2.5% | Hydrophobic nature of methoxy/aromatic backbone. |
| Char Yield (N | 38 - 45% | 35 - 40% | Enhanced flame retardancy (UL94 V-0 potential). |
Note: Values depend on specific curing profiles and catalysts used.
Self-Validating Protocol: Cure Monitoring
To ensure complete polymerization (critical for performance), use FTIR Spectroscopy :
-
Target: Disappearance of the Cyanate peak (
) at 2236-2270 cm . -
Validation: Appearance/Growth of the Triazine ring peak at 1565 cm
and 1365 cm . -
Pass Criteria: >95% conversion based on peak area integration.
Applications in High-Tech Sectors
-
Next-Gen PCBs: The low dielectric constant (
) of G-CEs reduces signal latency and crosstalk in high-frequency circuits (mmWave/5G). -
Aerospace Composites: High char yield and
make them ideal for structural components requiring fire resistance and thermal endurance. -
Encapsulation: Low moisture absorption protects sensitive microelectronics from corrosion.
References
-
Synthesis and Characterization of Renewable Bis(cyanate) Esters Derived from 2-Methoxy-4-Methylphenol (Creosol) . Biomacromolecules. [Link]
-
Cyanate Ester Composite Resins Derived from Renewable Polyphenol Sources . SERDP-ESTCP. [Link]
-
Thermal and Dielectric Properties of Cyanate Ester Cured Main Chain Rigid-Rod Epoxy Resin . Polymers (MDPI). [Link]
-
High-performance resin from vanillin via an inexpensive, simple chemical process . TechLink. [Link]
-
Synthesis of novel bio-based amines from vanillin and guaiacol . Green Chemistry. [Link]
Sources
Navigating the Unseen: A Technical Safety Guide to 2-Methoxyphenyl Cyanate
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Part 1: Hazard Identification and Risk Assessment
The primary hazards associated with 2-Methoxyphenyl cyanate are inferred from the toxicological profiles of similar chemical structures, such as 2-methoxyphenyl isocyanate and other organic cyanates. The core risks to researchers are acute toxicity through inhalation, ingestion, or dermal contact, as well as corrosive or irritant effects on the skin and eyes.[1][2][3]
1.1. Acute Toxicity
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][4] The cyanate group can release cyanide in vivo, a potent inhibitor of cellular respiration. The methoxyphenyl group can also undergo metabolic activation to reactive intermediates.
1.2. Skin and Eye Irritation/Corrosion
Direct contact with this compound is likely to cause skin irritation and serious eye irritation or damage.[1][2][3] The electrophilic nature of the cyanate group can lead to reactions with biological nucleophiles in tissues, causing inflammation and cell damage.
1.3. Respiratory Irritation and Sensitization
Inhalation of vapors or aerosols may cause respiratory tract irritation.[1][3] Furthermore, there is a potential for respiratory sensitization, where initial exposure may lead to an allergic-type response upon subsequent, even low-level, exposures.[5][6]
1.4. Hazardous Decomposition
Under thermal decomposition or in the presence of strong acids, this compound may release toxic fumes, including oxides of nitrogen, carbon monoxide, and potentially hydrogen cyanide.[7]
Hazard Summary Table
| Hazard Class | Anticipated Classification | Primary Routes of Exposure | Potential Health Effects |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Ingestion | Harmful if swallowed.[1][4][8] |
| Acute Toxicity (Dermal) | Category 4 (Harmful in contact with skin) | Skin Contact | Harmful if absorbed through the skin.[1] |
| Acute Toxicity (Inhalation) | Category 4 (Harmful if inhaled) | Inhalation | May cause respiratory irritation.[1][3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Skin Contact | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Eye Contact | Causes serious eye irritation.[1][2][3] |
| Respiratory Sensitization | Category 1 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) | Inhalation | Potential for respiratory sensitization.[5][6] |
| Skin Sensitization | Category 1 (May cause an allergic skin reaction) | Skin Contact | Potential for skin sensitization.[5][6] |
Part 2: Safe Handling and Storage Protocols
A proactive approach to safety is paramount when working with reactive chemicals like this compound. The following protocols are designed to minimize exposure and mitigate risks.
2.1. Engineering Controls
All manipulations of this compound, including weighing, transferring, and reactions, should be conducted within a certified chemical fume hood to prevent inhalation of vapors and to contain any potential spills.[9][10]
2.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of laboratory safety. The following should be considered mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.[11]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected before use and changed frequently, especially if contact is suspected.
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned. For larger quantities or in case of a significant spill risk, a chemical-resistant apron is recommended.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
PPE Selection Workflow
Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.
2.3. Hygiene Practices
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[10]
-
Contaminated work clothing should be removed and laundered separately before reuse.[9]
2.4. Storage Requirements
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[4] Protect from moisture, as it may react to form unstable or hazardous products.
Part 3: Emergency Procedures
Preparedness is key to effectively managing chemical incidents. All personnel working with this compound must be familiar with the following emergency procedures.
3.1. First-Aid Measures
The following first-aid measures are based on the potential hazards of this compound and should be administered promptly while seeking immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[1][4]
Emergency First-Aid Workflow
Caption: Emergency first-aid workflow for exposure to this compound.
3.2. Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by a thorough wash with soap and water.
-
Report: Report the incident to the appropriate safety officer or supervisor.
3.3. Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound. Avoid using a direct water stream, as it may spread the fire.
-
Specific Hazards: The compound may decompose under fire conditions to produce toxic and flammable gases, including hydrogen cyanide.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Part 4: Toxicological and Ecological Information
While specific toxicological data for this compound is limited, the following information is based on the known hazards of related compounds.
4.1. Toxicological Information
The primary mechanism of toxicity for organic cyanates is through their reactivity with biological macromolecules. The cyanate group can be metabolized to cyanide, which inhibits cytochrome c oxidase, a critical enzyme in cellular respiration. The methoxyphenyl group can be metabolized in the liver, potentially forming reactive intermediates that can cause cellular damage.
4.2. Ecological Information
The environmental fate and ecotoxicity of this compound have not been extensively studied. However, based on its chemical structure, it should be considered potentially harmful to aquatic life.[8] Releases to the environment should be avoided.
Conclusion
This compound presents a profile of significant, yet manageable, hazards for the informed researcher. A comprehensive understanding of its potential for acute toxicity, irritation, and sensitization, coupled with the diligent application of engineering controls, personal protective equipment, and safe work practices, is essential for its use in a research and development setting. This guide provides a foundational safety framework based on the best available data from analogous compounds. It is imperative that all personnel handling this and other reactive chemicals remain vigilant, well-trained, and prepared for emergency situations. The principles of scientific integrity and a culture of safety are not merely procedural but are the cornerstones of responsible innovation.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
-
Kemcal. (n.d.). CAS 1125-91-3 | this compound. Retrieved from [Link]
-
ITW LLC & Co. KG. (2017). Safety Data Sheet: Cyanacrylate Adhesive. Retrieved from [Link]
-
Best Klebstoffe GmbH & Co. KG. (2022). Safety Data Sheet: BEST Cyanoacrylate Ethyl. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl cyanate. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. itwcp.de [itwcp.de]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Phenyl cyanate | C7H5NO | CID 70740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. carlroth.com [carlroth.com]
Difference between 2-methoxyphenyl cyanate and 2-methoxyphenyl isocyanate
The following technical guide details the structural, synthetic, and reactive divergences between 2-methoxyphenyl cyanate and 2-methoxyphenyl isocyanate.
Structural Isomerism, Synthetic Pathways, and Application Logic
Executive Summary
In drug development and organic synthesis, the distinction between This compound (Ar-O-C≡N) and 2-methoxyphenyl isocyanate (Ar-N=C=O) is a classic case of linkage isomerism that dictates vastly different reactivity profiles.
-
The Isocyanate (N=C=O) is the "workhorse" electrophile, used ubiquitously to install stable urea or carbamate motifs in peptidomimetics and kinase inhibitors. It is kinetically stable against self-reaction at room temperature but highly reactive toward nucleophiles.
-
The Cyanate (O-C≡N) is a "high-energy" intermediate. It is prone to cyclotrimerization (forming triazine resins) or rearrangement. In medicinal chemistry, it serves as a niche electrophile for constructing specific heterocycles (e.g., benzoxazoles) or imidocarbonates, rather than simple linkers.
This guide provides the physicochemical data, synthesis protocols, and mechanistic insights required to select and handle these reagents correctly.
Chemical Identity & Physical Properties[1][2][3][4][5]
The two compounds share the same molecular formula (
| Feature | 2-Methoxyphenyl Isocyanate | This compound |
| CAS Number | 700-87-8 | 1125-91-3 |
| Structure | Ar–N=C=O | Ar–O–C≡N |
| Hybridization | Nitrogen is | Oxygen is |
| Physical State | Liquid | Solid / Low-melting Solid |
| Boiling Point | 94–96 °C (at 10 mmHg) | N/A (Often decomposes/trimerizes) |
| Density | 1.122 g/mL | ~1.15–1.20 g/mL (Estimated) |
| Primary Reactivity | Nucleophilic addition to C=O | Nucleophilic addition to C≡N; Cyclotrimerization |
| Stability | Stable at RT (moisture sensitive) | Thermally unstable; prone to rearrangement |
Synthetic Pathways: The Divergence
The synthesis of these isomers proceeds from different starting materials: anisidine (amine) for the isocyanate and guaiacol (phenol) for the cyanate.
Causality in Synthesis
-
Isocyanate: We typically use triphosgene rather than phosgene gas in the lab for safety. The reaction is driven by the formation of HCl, which must be scavenged (e.g., by refluxing to drive off gas or using a base).
-
Cyanate: We use cyanogen bromide (CNBr) .[1] This reaction requires a base (Triethylamine) at low temperatures (
) to deprotonate the phenol. Critical Note: If the temperature rises, the kinetic cyanate product can rearrange to the thermodynamic isocyanate product or trimerize.
Figure 1: Divergent synthetic pathways. The isocyanate is derived from the aniline, while the cyanate is derived from the phenol.
Reactivity & Mechanistic Logic[8]
The core difference lies in the electrophilic center and the stability of the adduct.
A. Isocyanate Reactivity (Stable Linkers)
The isocyanate carbon is highly electrophilic.[2] Attack by a primary amine leads to a urea , which is chemically robust. This is the standard method for "capping" amines in library synthesis.
-
Mechanism: Nucleophile attacks C; proton transfer to N.
-
Product: Urea (Ar-NH-CO-NH-R).
B. Cyanate Reactivity (Reactive Intermediates)
The cyanate carbon is also electrophilic, but the resulting adduct (an isourea ) is often an unstable intermediate.
-
Mechanism: Nucleophile attacks C; proton transfer to N (forming imine).
-
Product: O-Aryl Isourea (Ar-O-C(=NH)-NH-R).
-
Fate of Isourea:
-
Rearrangement: Can migrate to form a urea (Chapman rearrangement type logic).
-
Cyclization: If a nearby nucleophile is present (e.g., 2-aminophenol), it cyclizes to form a benzoxazole.
-
Trimerization: In the absence of nucleophiles, aryl cyanates form chemically/thermally resistant cyanurate esters (triazine rings).
-
Figure 2: Mechanistic divergence. Isocyanates yield stable ureas; cyanates yield reactive isoureas or stable trimers.
Experimental Protocols
Protocol A: Synthesis of 2-Methoxyphenyl Isocyanate (Lab Scale)
Use this protocol if you need to generate the reagent fresh to avoid dimer formation.
-
Setup: Flame-dried 3-neck flask,
atmosphere, reflux condenser, dropping funnel. -
Reagents:
-
Procedure:
-
Dissolve Triphosgene in DCM at 0°C.
-
Add 2-Methoxyaniline solution dropwise.
-
Add TEA dropwise (Exothermic![3] Control temp < 5°C).
-
Allow to warm to RT, then reflux for 2 hours.
-
Workup: Remove solvent in vacuo. The residue is the crude isocyanate. Distill under reduced pressure (approx 95°C at 10 mmHg) to obtain pure liquid.
-
Protocol B: Synthesis of this compound
Use this protocol if you intend to synthesize heterocycles or study resin curing.
-
Setup: 3-neck flask, internal thermometer, acetone/ice bath (-10°C).
-
Reagents:
-
Procedure:
-
Dissolve Guaiacol and CNBr in acetone; cool to -10°C.
-
Add TEA dropwise over 30 mins. Critical: Temp must not exceed 0°C to prevent isomerization.
-
Stir at 0°C for 1 hour.
-
Workup: Filter off the TEA·HBr salt precipitate rapidly (cold).[3]
-
Concentrate filtrate at low temperature (< 30°C).
-
Purification: Recrystallize immediately from hexane/ether. Do not distill (risk of rearrangement/explosion).
-
Safety & Handling
| Hazard | Isocyanate (N=C=O) | Cyanate (O-CN) |
| Toxicity | Toxic by inhalation; Lachrymator. | Highly Toxic (metabolizes to cyanide/phenol).[1] |
| Sensitization | Respiratory Sensitizer. Can cause asthma-like symptoms upon re-exposure. | Less reported sensitization, but treat as highly toxic. |
| Stability | Reacts with water to evolve | Polymerizes exothermically. Store cold. |
| Disposal | Quench with aqueous ammonia or ethanol. | Quench with bleach (oxidizes cyanide) or strong base. |
Author's Note on Storage: 2-Methoxyphenyl isocyanate should be stored at 4°C under argon to prevent reaction with atmospheric moisture (forming the insoluble urea dimer). This compound should be used immediately upon synthesis or stored at -20°C to prevent spontaneous trimerization.
References
-
Sigma-Aldrich. 2-Methoxyphenyl isocyanate Product Sheet. CAS 700-87-8.[5][6] Link
-
LookChem. Cyanate ester / isocyanate Structural Comparison. Link
-
Organic Syntheses. Cyanic acid, phenyl ester (General procedure for aryl cyanates). Coll. Vol. 6, p.207. Link
-
PubChem. 2-Methoxyphenyl isocyanate Compound Summary. Link[3]
-
Royal Society of Chemistry. Isocyanate-based multicomponent reactions. RSC Adv., 2024. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. WO2014065422A1 - Cyanogen-halide production method, cyanate ester compound and production method therefor, and resin composition - Google Patents [patents.google.com]
- 4. Cyanamide (CAS 420-04-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. kemcal.com [kemcal.com]
- 6. 2-Methoxyphenyl isocyanate - High purity | EN [georganics.sk]
Methodological & Application
Application Note: Scalable Synthesis of 2-Methoxyphenyl Cyanate via Von Braun Reaction Conditions
Executive Summary
This application note details the synthesis of 2-methoxyphenyl cyanate (guaiacol cyanate) utilizing the cyanation of 2-methoxyphenol (guaiacol) with cyanogen bromide (CNBr). Aryl cyanates are critical intermediates in the synthesis of tetrazoles, benzoxazoles, and high-performance polycyanurate resins.
This protocol deviates from standard textbook descriptions by focusing on thermal management and stoichiometric precision to suppress the thermodynamic sink of this reaction: the exothermic trimerization of the cyanate product into a triazine (cyanurate) ring.
Key Technical Advantages:
-
Purity Optimization: Uses an acetone-based homogeneous phase to precipitate the hydrobromide byproduct, driving equilibrium and simplifying workup.
-
Safety Engineering: Integrated neutralization protocols for CNBr and HCN management.
-
Scalability: Workflow designed for transition from milligram to multigram scale.
Safety Directive (Critical)
⚠️ DANGER: ACUTE TOXICITY HAZARD Cyanogen Bromide (CNBr) is a volatile solid that hydrolyzes to release Hydrogen Cyanide (HCN) and Hydrobromic Acid (HBr) upon contact with moisture or acid.[1][2] It is a potent lachrymator and neurotoxin. Mandatory Controls:- Engineering: All operations must occur in a certified chemical fume hood with a face velocity >100 fpm.
- PPE: Butyl rubber gloves (Latex/Nitrile offer insufficient protection against CNBr permeation), full face shield, and lab coat.
- Quenching: Keep a 10% Sodium Hypochlorite (Bleach) solution immediately available to neutralize spills and glassware.
Theoretical Framework & Mechanism
The synthesis follows a nucleophilic substitution pathway often referred to as the Von Braun reaction conditions for cyanates. The reaction requires a base (Triethylamine) to deprotonate the guaiacol, generating a phenoxide nucleophile. This nucleophile attacks the electrophilic carbon of the cyanogen bromide.
Mechanistic Insight
The critical process variable is temperature . The reaction is exothermic. If the temperature exceeds 0°C during addition, or if excess base is present, the generated aryl cyanate will undergo cyclotrimerization to form tris(2-methoxyphenyl) cyanurate.
Pathway Diagram
The following diagram illustrates the reaction pathway and the competing side-reaction (Trimerization) that this protocol aims to avoid.
Figure 1: Reaction pathway for the synthesis of this compound, highlighting the critical divergence point for trimerization.
Materials & Equipment
| Component | Specification | Purpose |
| Reactor | 3-Neck Round Bottom Flask (flame-dried) | Moisture exclusion |
| Solvent | Acetone (Anhydrous, ≥99.8%) | Solubilizes reagents; precipitates HBr salts |
| Reagent A | Cyanogen Bromide (CNBr) | Electrophilic cyanide source |
| Reagent B | Guaiacol (2-Methoxyphenol) | Nucleophilic substrate |
| Base | Triethylamine (TEA) (Dried over KOH) | HCl scavenger; catalyst |
| Quench | 10% NaOCl (aq) + NaOH | Destruction of unreacted CNBr |
Experimental Protocol
Scale: 50 mmol (Based on Guaiacol)
Phase 1: Reactor Setup & Charging
-
Equip a 250 mL 3-neck flask with a magnetic stir bar, a low-temperature thermometer (internal probe), and a pressure-equalizing addition funnel.
-
Flush the system with Nitrogen (
) or Argon for 10 minutes. -
Charge: Add Cyanogen Bromide (5.56 g, 52.5 mmol, 1.05 equiv) to the flask.
-
Solvent: Add Anhydrous Acetone (50 mL). Stir until CNBr is fully dissolved.
-
Cooling: Immerse the flask in an acetone/ice bath or cryostat to reach an internal temperature of -10°C .
Phase 2: Reactant Addition
-
In a separate beaker, mix Guaiacol (6.21 g, 50 mmol, 1.0 equiv) with Acetone (10 mL). Add this solution to the main reactor.
-
Charge the addition funnel with Triethylamine (5.06 g, 50 mmol, 1.0 equiv).
-
Critical Step: Add the TEA dropwise over 30–45 minutes.
-
Control: Monitor internal temperature. Do NOT allow T > 0°C.
-
Observation: A white precipitate (Triethylamine Hydrobromide) will form immediately.
-
Phase 3: Reaction & Workup
-
After addition is complete, allow the slurry to stir at 0°C for 30 minutes.
-
Remove the cooling bath and allow the mixture to reach room temperature (20–25°C) over 15 minutes.
-
Filtration: Filter the reaction mixture through a fritted glass funnel (medium porosity) or Celite pad to remove the solid TEA·HBr salt.
-
Wash: Rinse the filter cake with cold acetone (2 x 10 mL).
-
-
Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at <35°C bath temperature. Do not overheat , as this promotes isomerization.
-
Extraction (Optional but Recommended for Purity):
-
Dissolve the residue in Diethyl Ether or DCM (50 mL).
-
Wash quickly with cold water (2 x 20 mL) to remove residual salts/base.
-
Dry organic layer over
, filter, and concentrate again.
-
Phase 4: Waste Disposal
-
Collect all aqueous washes and filter cakes.
-
Treat with 10% bleach solution for 24 hours in a fume hood to oxidize residual cyanide/cyanogen species before disposal.
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the isolation of this compound.
Characterization & Validation
The product is typically a colorless to pale yellow oil or low-melting solid. Confirmation of the cyanate (-OCN) functionality and absence of trimer is required.
Spectral Data Summary
| Technique | Parameter | Expected Signal | Interpretation |
| FT-IR | Wavenumber | 2240–2280 cm⁻¹ | Strong, sharp doublet/multiplet (-OCN stretch). Absence indicates hydrolysis. |
| FT-IR | Wavenumber | 1560–1600 cm⁻¹ | Absence of broad C=N bands prevents confusion with trimer (isocyanurate). |
| ¹H NMR | Chemical Shift | Methoxy (-OCH₃) singlet. | |
| ¹H NMR | Chemical Shift | Aromatic protons. Look for downfield shift relative to starting phenol. | |
| GC-MS | M/Z | 149.15 [M]+ | Molecular ion peak. |
Troubleshooting Guide
-
Problem: No peak at 2200 cm⁻¹; broad peak at 3300 cm⁻¹.
-
Cause: Hydrolysis of cyanate back to phenol and carbamate.
-
Solution: Ensure acetone is anhydrous; reduce water wash duration.
-
-
Problem: Solid precipitate forms in the oil that is insoluble in acetone.
-
Cause: Trimerization to cyanurate.
-
Solution: Keep reaction temperature strictly <0°C during base addition.
-
References
-
Grigat, E., & Pütter, R. (1964). Synthese von Arylcyanaten aus Phenolen und Chlorcyan bzw. Bromcyan.[1][2][3][4][5][6] Chemische Berichte, 97(11), 3012–3020.
-
Martin, D. (1973). Cyanic Acid Esters.[7][8] Organic Syntheses, Coll. Vol. 6, p.460 (1988); Vol. 61, p.35 (1983).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10448, Cyanogen bromide.
-
Snow, A. W. (2002). Synthesis and Polymerization of Cyanate Esters. In Chemistry and Technology of Cyanate Ester Resins (pp. 7-54). Springer.
Sources
Application Note: Protocol for the Cyclotrimerization of 2-Methoxyphenyl Cyanate
Abstract
This application note provides a comprehensive guide for the synthesis of 2,4,6-tris(2-methoxyphenoxy)-1,3,5-triazine through the catalyzed cyclotrimerization of 2-methoxyphenyl cyanate. The 1,3,5-triazine scaffold is a critical structural motif in advanced materials science and medicinal chemistry. The resulting aryloxy-substituted triazines are precursors to polycyanurate thermosetting polymers, renowned for their exceptional thermal stability, high glass transition temperatures (Tg), and excellent dielectric properties. This protocol details the reaction mechanism, provides two distinct catalytic procedures, outlines methods for product characterization, and discusses safety and troubleshooting. This guide is intended for researchers in materials science, polymer chemistry, and drug development.
Introduction and Scientific Principles
Cyanate esters (C-O-C≡N) are a class of high-performance thermosetting monomers that undergo a highly efficient and thermally stable [2+2+2] cyclotrimerization reaction to form a six-membered aromatic triazine ring. This process, when applied to difunctional or multifunctional cyanate esters, results in a densely cross-linked polymer network known as a polycyanurate. These polymers are sought after for demanding applications in the aerospace and electronics industries due to their superior thermal and mechanical properties compared to conventional epoxy resins.
The core of this chemistry lies in the conversion of three cyanate ester functional groups into a thermodynamically stable 1,3,5-triazine ring. The reaction can be initiated thermally at high temperatures or, more commonly, facilitated at lower temperatures by a catalyst. The choice of catalyst is critical as it dictates the reaction rate, curing temperature, and potentially the final properties of the material. Common catalysts include active hydrogen compounds like phenols and transition metal complexes, such as metal acetylacetonates.[1][2]
This note focuses on the monofunctional monomer, this compound, to yield the discrete molecule 2,4,6-tris(2-methoxyphenoxy)-1,3,5-triazine. This serves as an excellent model system for understanding the fundamental chemistry of cyanate ester trimerization before progressing to more complex, network-forming polymer systems. The 1,3,5-triazine core is also a key pharmacophore in many biologically active compounds, making this synthesis relevant to drug discovery efforts.[3]
Reaction Mechanism: Phenol-Catalyzed Cyclotrimerization
The most widely accepted mechanism for phenol-catalyzed cyclotrimerization involves the initial formation of an imidocarbonate intermediate.[4] This process is autocatalytic in nature, as the reaction can be catalyzed by trace amounts of the parent phenol (in this case, 2-methoxyphenol) often present as an impurity in the cyanate ester monomer.
The key steps are as follows:
-
Initiation: A phenol molecule adds to the cyanate group of a monomer to form an imidocarbonate intermediate.
-
Propagation: This reactive intermediate then sequentially adds two more cyanate ester molecules.
-
Cyclization & Catalyst Regeneration: The resulting linear trimer cyclizes to form the stable 1,3,5-triazine ring, regenerating the phenol catalyst, which can then participate in another cycle.[4][5]
Caption: Phenol-catalyzed cyclotrimerization mechanism.
Experimental Protocols
Two effective protocols are presented below. Protocol A utilizes a transition metal catalyst for a more controlled reaction at a lower temperature, while Protocol B relies on thermal initiation, which may require higher temperatures.
3.1 Materials and Equipment
| Materials & Reagents | Equipment |
| This compound (Monomer) | Round-bottom flask (3-neck) |
| Copper(II) Acetylacetonate (Catalyst for A) | Reflux condenser with drying tube (CaCl₂) |
| Nonylphenol (Co-catalyst for A) | Magnetic stirrer with hot plate |
| Anhydrous Toluene or Xylene (Solvent) | Thermometer or thermocouple |
| Methanol (for precipitation) | Nitrogen inlet/outlet |
| Diethyl Ether (for washing) | Büchner funnel and filter flask |
| Standard laboratory glassware | Rotary evaporator |
Safety Precautions: Cyanate esters can be sensitizers upon skin contact.[6] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[7][8][9][10]
3.2 Protocol A: Metal-Catalyzed Cyclotrimerization
This protocol uses a common catalytic system for cyanate esters, offering excellent conversion at moderate temperatures.[1][11]
-
Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser (with a drying tube), thermometer, and a nitrogen inlet. Purge the system with nitrogen for 10-15 minutes.
-
Reagent Addition: To the flask, add this compound (e.g., 10.0 g). Add anhydrous toluene or xylene (e.g., 50 mL) to dissolve the monomer.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. Dissolve copper(II) acetylacetonate (e.g., 0.2-0.3% by mass of the monomer) and nonylphenol (e.g., 1-2% by mass of the monomer) in a minimal amount of the reaction solvent.[11][12]
-
Initiation: Begin stirring the monomer solution and heat to 100-110 °C under a gentle nitrogen flow. Once the temperature is stable, add the catalyst solution dropwise.
-
Reaction: Maintain the reaction temperature at 110-130 °C. The reaction progress can be monitored by FT-IR spectroscopy. Withdraw small aliquots periodically and record the IR spectrum. The reaction is complete when the characteristic cyanate (-O-C≡N) peak at ~2250 cm⁻¹ has disappeared. This typically takes 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification:
-
Slowly pour the cooled reaction mixture into a beaker containing vigorously stirring methanol (approx. 10x the volume of the reaction mixture) to precipitate the solid product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with fresh methanol and then diethyl ether to remove any residual solvent and unreacted starting materials.
-
Dry the white solid product under vacuum to a constant weight.
-
3.3 Protocol B: Thermal Cyclotrimerization
This protocol relies on heat to initiate the trimerization, often catalyzed by trace phenolic impurities. It is simpler but may require higher temperatures and longer reaction times.
-
Reaction Setup: Follow step 1 from Protocol A.
-
Reagent Addition: Place this compound (e.g., 10.0 g) into the reaction flask. This can be done as a neat (solvent-free) melt or in a high-boiling solvent like diphenyl sulfone. For this protocol, we will proceed with a neat reaction.
-
Reaction: Begin stirring and slowly heat the monomer under a nitrogen atmosphere. The monomer will melt. Increase the temperature to 170-200 °C.
-
Monitoring: Hold the reaction at this temperature, monitoring the reaction progress via FT-IR as described in Protocol A. The reaction time may be longer, potentially 8-24 hours.
-
Work-up and Purification:
-
Allow the reaction to cool until it solidifies.
-
Dissolve the crude solid in a minimum amount of a suitable solvent (e.g., dichloromethane or THF).
-
Precipitate, filter, wash, and dry the product as described in steps 7.1-7.4 of Protocol A.
-
Caption: General experimental workflow for cyclotrimerization.
Product Characterization
Thorough characterization is essential to confirm the successful synthesis of 2,4,6-tris(2-methoxyphenoxy)-1,3,5-triazine.
| Technique | Purpose | Expected Result |
| FT-IR | Monitor reaction & confirm functional groups | Disappearance: Strong, sharp -O-C≡N stretch (~2250 cm⁻¹). Appearance: Triazine C=N stretch (~1550 cm⁻¹), C-N stretch (~1360 cm⁻¹), and ring breathing mode (~810 cm⁻¹). |
| ¹H NMR | Confirm proton environment | Aromatic protons of the methoxyphenyl groups (multiplets, ~6.8-7.5 ppm). Methoxy (-OCH₃) protons (singlet, ~3.8 ppm). Integration should correspond to a 3:1 ratio of aromatic to methoxy protons. |
| ¹³C NMR | Confirm carbon skeleton | Disappearance: Cyanate carbon (-OC N). Appearance: Triazine ring carbons (~170 ppm), aromatic carbons (including C-O and C-H), and methoxy carbon (~56 ppm). |
| Mass Spec | Confirm molecular weight | A molecular ion peak corresponding to the calculated mass of the trimer (C₂₄H₂₁N₃O₆, MW ≈ 447.44 g/mol ). |
Note on NMR: While amino-substituted triazines can show complex NMR spectra due to restricted rotation and the presence of rotamers, this effect is generally less pronounced for aryloxy-substituted triazines, leading to cleaner spectra.[13]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient temperature or time; inactive catalyst. | Increase reaction time or temperature moderately. For Protocol A, ensure the catalyst is fresh and handled under anhydrous conditions. |
| Low Yield | Premature precipitation; loss during washing. | Ensure the product is fully precipitated before filtration. Use cold solvents for washing to minimize product loss. |
| Side Products | Presence of water can lead to hydrolysis of the cyanate group. | Use anhydrous solvents and dry glassware. Maintain a positive nitrogen atmosphere throughout the reaction. |
References
- Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
-
MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
-
Magritek. (n.d.). Preparation and Characterisation of Metal Acetylacetonate Complexes. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism of cyanation. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,4-diaryl-6-o-hydroxyphenyl-1,3,5-triazine derivatives in the presence of a protic acid catalyst.
-
ResearchGate. (n.d.). The mechanism of phenol-catalyzed cyclotrimerization of cyanate esters. Retrieved from [Link]
-
MDPI. (2023). The Catalytic Curing Reaction and Mechanical Properties of a New Composite Resin Matrix Material for Rocket Fuel Storage Tanks. Retrieved from [Link]
-
Tesis Doctorals en Xarxa. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]
-
Isola Group. (2013). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (n.d.). Cure monitoring of catalysed cyanate ester resins. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of New 1,3,5 -Triazine Derivatives Based on Benzene Ring. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic and kinetic insights into phenol-catalyzed cyclotrimerization of cyanate esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic parameters of a cyanate ester resin catalyzed with different proportions of nonylphenol and cobalt acetylacetonate catalyst. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]
-
Lonza. (2008). SAFETY DATA SHEET Primaset PT-15. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Retrieved from [Link]
-
MDPI. (n.d.). Reconstruction of the Microstructure of Cyanate Ester Resin by Using Prepared Cyanate Ester Resin Nanoparticles and Analysis of the Curing Kinetics Using the Avrami Equation of Phase Change. Retrieved from [Link]
-
NCSX. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
PubMed. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. docs.gato.txst.edu [docs.gato.txst.edu]
- 7. skchemicals.com [skchemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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- 13. tdx.cat [tdx.cat]
Application Note: Advanced Cyanation Methodologies in Modern Organic Synthesis
Introduction: The Strategic Importance of the Nitrile Group and an Evaluation of Cyanating Agents
The nitrile functional group is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, metabolic stability, and its versatility as a synthetic intermediate—readily transformable into amines, carboxylic acids, and tetrazoles—make it a highly sought-after moiety in drug development.[1][2] Consequently, the development of robust and efficient cyanation reactions is of paramount importance to the chemical sciences community.
This guide provides an in-depth exploration of contemporary cyanation methods, with a focus on practical applications and the underlying principles that govern reagent choice and reaction design. While a variety of cyanating agents exist, this note will focus on methodologies that offer significant advantages in terms of safety, scope, and efficiency. It is important to note that while reagents like aryl cyanates (e.g., 2-methoxyphenyl cyanate) are structurally related to cyanide-containing molecules, they are not typically employed as direct cyanating agents in mainstream organic synthesis. The C-O-CN bond in an aryl cyanate is not readily cleaved to provide a nucleophilic "CN⁻" source. Instead, modern synthetic chemistry has gravitated towards more reliable and well-precedented reagents, which will be the focus of this document. We will delve into the mechanisms, protocols, and safety considerations for state-of-the-art palladium-catalyzed reactions, providing researchers with the necessary tools to confidently incorporate the nitrile group into complex molecules.
Part 1: Mechanistic Underpinnings of Palladium-Catalyzed Cyanation
The palladium-catalyzed cross-coupling of aryl (pseudo)halides is one of the most powerful methods for introducing a cyano group onto an aromatic or heteroaromatic ring.[3] This approach offers mild reaction conditions and exceptional functional group tolerance compared to classical methods like the Sandmeyer or Rosenmund-von Braun reactions.[3]
The Catalytic Cycle
The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, with the reactivity order being I > Br > OTf >> Cl.
-
Transmetalation/Cyanide Exchange: A cyanide source, such as Zn(CN)₂ or K₄[Fe(CN)₆], delivers the cyanide group to the palladium center, displacing the halide. The use of poorly soluble salts like KCN can lead to slow reaction rates and catalyst inhibition.[3]
-
Reductive Elimination: The aryl group and the cyanide ligand are eliminated from the palladium center, forming the desired aryl nitrile (Ar-CN) product and regenerating the active Pd(0) catalyst.
A significant challenge in these reactions is catalyst deactivation. Cyanide ions can strongly coordinate to all palladium intermediates in the catalytic cycle, effectively poisoning the catalyst.[3] Modern protocols mitigate this by using cyanide sources with low free cyanide concentration, such as potassium ferrocyanide (K₄[Fe(CN)₆]), or by using ligands that promote reductive elimination.
Caption: Figure 1: Simplified catalytic cycle for the palladium-catalyzed cyanation of aryl halides.
Part 2: Comparative Analysis of Common Cyanating Agents
The choice of cyanating agent is critical and depends on the substrate, catalyst system, and safety considerations. Below is a summary of commonly used reagents.
| Cyanating Agent | Formula | Typical Use | Advantages | Disadvantages |
| Sodium/Potassium Cyanide | NaCN / KCN | Sₙ2 reactions, some Pd-catalyzed reactions | Inexpensive, high atom economy | Highly toxic, hygroscopic, poor solubility, high potential for catalyst poisoning[3] |
| Zinc Cyanide | Zn(CN)₂ | Pd-catalyzed reactions | Safer than NaCN/KCN, transmetalates readily | Toxic, requires additives for some substrates |
| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Pd-catalyzed reactions | Low toxicity, inexpensive, stable, low free cyanide concentration minimizes catalyst poisoning[1][4] | Lower reactivity, requires higher temperatures or more active catalysts |
| Trimethylsilyl Cyanide | TMSCN | Sₙ2 reactions, addition to carbonyls | Soluble in organic solvents, versatile | Highly toxic (hydrolyzes to HCN), moisture sensitive |
Part 3: Experimental Protocols
Safety First: All manipulations involving cyanide-containing reagents must be performed in a well-ventilated chemical fume hood.[5] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. Have a cyanide quench solution (e.g., alkaline bleach or ferrous sulfate) readily available.
Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide using Potassium Ferrocyanide
This protocol is adapted from modern, safety-conscious methodologies for the synthesis of aryl nitriles.[1][4] It is robust for a wide range of electron-rich and electron-poor aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.4 mmol, 0.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 4 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Oven-dried reaction vial with a stir bar and a screw cap with a PTFE septum
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial, add the aryl bromide (1.0 mmol), potassium ferrocyanide trihydrate (169 mg, 0.4 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), dppf (22.2 mg, 0.04 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Atmosphere Exchange: Seal the vial with the screw cap. Evacuate the vial and backfill with an inert atmosphere (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Through the septum, add 5 mL of anhydrous DMF via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath at 120-140 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene (20 mL) and water (20 mL).
-
Quenching (Important): Add a small amount of 1 M NaOH solution followed by aqueous bleach to the aqueous layer to oxidize any residual cyanide before disposal.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Sₙ2 Cyanation of an Alkyl Halide using Sodium Cyanide
This is a classic nucleophilic substitution reaction suitable for primary and secondary alkyl halides.[6][7][8]
Materials:
-
Primary alkyl bromide (10.0 mmol, 1.0 equiv)
-
Sodium cyanide (NaCN) (12.0 mmol, 1.2 equiv)
-
Dimethyl sulfoxide (DMSO) (20 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a stir bar and reflux condenser
Procedure:
-
Reaction Setup: In the round-bottom flask, dissolve sodium cyanide (588 mg, 12.0 mmol) in DMSO (20 mL).
-
Substrate Addition: Add the primary alkyl bromide (10.0 mmol) to the solution.
-
Reaction: Heat the mixture to 50-70 °C and stir for 4-12 hours. The reaction can be monitored by TLC to observe the disappearance of the starting material.
-
Work-up:
-
Cool the reaction to room temperature and pour it into a separatory funnel containing 100 mL of water.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate (50 mL), followed by water (50 mL), and finally brine (50 mL).
-
Quenching: Treat the aqueous layers with bleach before disposal.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (avoid heating if the product nitrile is volatile). The crude nitrile can be further purified by distillation if necessary.
Part 4: General Workflow and Visualization
The overall process from conceptualization to the final purified product follows a standardized workflow in a research setting. This ensures reproducibility, safety, and efficiency.
Caption: Figure 2: A typical workflow for performing and analyzing a cyanation reaction.
References
- Suzhou Highfine Biotech. (2022). Synthesis of Nitrile.
- Anilkumar, G., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Organic & Biomolecular Chemistry.
- Clark, J. (2023).
- Chemistry Steps. (n.d.).
- Scimplify. (2025).
- ChemHelp ASAP. (2019). Synthesis of nitriles through cyanide SN2 reactions. YouTube.
- Organic Chemistry Portal. (n.d.).
- Fisher Scientific. (2025).
- Murahashi, S.-I. (2014). Synthesis from Nitriles with Retention of the Cyano Group. Science of Synthesis.
- Carl ROTH. (n.d.).
- Thermo Fisher Scientific. (2010).
- Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society.
- Thermo Fisher Scientific. (2025).
- Loba Chemie. (2019). 4-METHOXYBENZYL CYANIDE FOR SYNTHESIS MSDS.
Sources
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 2. Cyanation Process & Custom Capabilities - Scimplify [scimplify.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
Catalytic polymerization of 2-methoxyphenyl cyanate with transition metals
Executive Summary
This application note details the catalytic polymerization (cyclotrimerization) of 2-methoxyphenyl cyanate , a model monomer for high-performance thermosetting resins. While cyanate esters are prized in aerospace and electronics for their high glass transition temperatures (
This guide provides a validated protocol for using transition metal acetylacetonates (specifically Copper(II) and Cobalt(II)) to overcome this steric barrier, ensuring complete conversion to the polycyanurate (triazine) network. We also address the relevance of this chemistry to drug development, where transition-metal catalyzed trimerization is utilized to synthesize 1,3,5-triazine pharmacophores.
Scientific Background & Mechanism[1][2][3][4][5]
The Challenge of Sterics
In standard cyanate ester curing, the nitrile group (
Transition Metal Catalysis
To mitigate steric hindrance, transition metal catalysts (coordination complexes) are employed. The metal center acts as a Lewis acid, coordinating with the nitrogen of the cyanate group. This coordination withdraws electron density, increasing the electrophilicity of the carbon atom and facilitating nucleophilic attack by adjacent monomers.
Key Mechanistic Pathway:
-
Coordination: Metal ion (
) coordinates to the nitrile nitrogen. -
Imidocarbonate Formation: In the presence of trace active hydrogen impurities (phenols or water), an imidocarbonate intermediate forms.
-
Cyclization: Three cyanate units converge (often via step-wise insertion) to close the thermodynamically stable aromatic triazine ring.
Relevance to Drug Discovery
While this protocol focuses on polymer networks, the underlying chemistry—[2+2+2] cycloaddition —is highly relevant to medicinal chemistry. The 1,3,5-triazine moiety is a privileged scaffold in drug design (e.g., PI3K inhibitors, antimalarials). The catalytic conditions described here can be adapted for the synthesis of small-molecule triazine libraries.
Visualization of Signaling & Workflow
Reaction Mechanism Diagram
The following diagram illustrates the metal-mediated pathway, highlighting the critical coordination step that overcomes the ortho-methoxy steric barrier.
Figure 1: Catalytic cycle showing metal coordination facilitating the formation of the triazine ring despite steric hindrance.
Materials & Equipment
Reagents
-
Monomer: this compound (Purity >98%). Note: If synthesizing in-house, ensure complete removal of residual triethylamine, as basic impurities can cause uncontrolled exothermic runaway.
-
Catalyst: Copper(II) acetylacetonate [
] or Cobalt(II) acetylacetonate [ ]. -
Co-Catalyst/Solvent: Nonylphenol (technical grade) or 2-methoxyphenol (to match monomer structure). Role: Solubilizes the metal salt and provides the active hydrogen necessary to initiate the imidocarbonate pathway.
Equipment
-
Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000).
-
Fourier Transform Infrared Spectrometer (FTIR) with ATR accessory.
-
High-temperature convection oven (programmable).
-
Aluminum weighing dishes.
Experimental Protocols
Protocol A: Catalyst Solution Preparation
Rationale: Metal acetylacetonates have poor solubility in cyanate monomers at room temperature. Direct addition of solid catalyst leads to "hot spots" and heterogeneous curing. A masterbatch solution is required.
-
Weighing: Weigh 0.1 g of
into a glass vial. -
Solubilization: Add 2.0 g of Nonylphenol.
-
Dispersion: Heat the vial to 60°C and sonicate for 15 minutes until a clear, homogeneous blue-green solution is obtained.
-
Storage: Store in a desiccator. Shelf life is 1 week (metal ions can catalyze oxidation of the phenol over time).
Protocol B: Polymerization (Curing) Cycle
Rationale: A ramped cure cycle is essential. The ortho-methoxy group delays onset, but once initiated, the reaction is highly exothermic (
-
Mixing: Add the Catalyst Solution to the this compound monomer to achieve a final metal concentration of 150–300 ppm .
-
Calculation: For 10 g of monomer, add approximately 30–60 mg of the catalyst/nonylphenol masterbatch.
-
-
Degassing: Heat the mixture to 90°C (above monomer melting point) and apply vacuum (-0.1 MPa) for 10 minutes to remove trapped air and moisture.
-
Cure Cycle: Place in a programmable oven:
-
Stage 1 (Gelation): 150°C for 2 hours. (Allows slow reaction onset).
-
Stage 2 (Vitrification): Ramp to 200°C at 2°C/min, hold for 2 hours.
-
Stage 3 (Full Conversion): Ramp to 250°C at 2°C/min, hold for 1 hour.
-
-
Cooling: Cool slowly (2°C/min) to room temperature to minimize internal stress.
Characterization & Data Analysis
FTIR Analysis (Conversion Tracking)
FTIR is the primary method for validating the formation of the triazine ring.
| Functional Group | Wavenumber ( | Change during Cure |
| Cyanate (-OCN) | 2230 – 2270 | Disappears (Doublet) |
| Triazine Ring | 1560 – 1570 | Appears (Strong, sharp) |
| Triazine Ring | 1360 – 1370 | Appears (C-N stretch) |
| Methyl C-H | 2850 – 2960 | Remains constant (Internal Standard) |
Protocol:
-
Collect a spectrum of the uncured monomer melt at 100°C.
-
Collect a spectrum of the cured solid.
-
Normalize spectra using the Methyl C-H peak.
-
Calculate conversion (
) using the Beer-Lambert law relation on the 2270 peak:
DSC Analysis (Thermal Properties)
-
Exotherm: Expect a broad exotherm peaking between 180°C and 240°C depending on catalyst loading.
-
Glass Transition (
): The ortho-methoxy group typically lowers the final compared to unsubstituted analogs due to increased free volume. Expect a final in the range of 220°C – 250°C .
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Cure (Sticky Surface) | Oxygen inhibition or insufficient temp. | Cure under |
| Void Formation / Bubbles | Trapped volatiles or runaway exotherm. | Increase degassing time; slow down the temperature ramp rate between 150°C and 200°C. |
| Precipitate in Resin | Catalyst insolubility. | Use Nonylphenol as carrier; do not exceed 500 ppm metal concentration. |
| Low | Steric hindrance preventing full network formation. | Post-cure at 260°C for 1 hour; verify catalyst activity. |
References
- Hamerton, I. (Ed.). (1994). Chemistry and Technology of Cyanate Ester Resins. Blackie Academic & Professional.
-
Meylemans, H. A., et al. (2013).[1] "Synthesis, characterization, and cure chemistry of renewable bis(cyanate) esters derived from 2-methoxy-4-methylphenol". Biomacromolecules, 14(3), 771-780.
- Nair, C. P. R., et al. (2001). "Cyanate Ester Resins: Recent Developments". Advances in Polymer Science, 155, 1-99.
- Grigoras, M. (2000). "Catalytic Cyclotrimerization of Aryl Cyanates". Handbook of Ring-Opening Polymerization.
-
Organic Syntheses. "Cyanic acid, phenyl ester". Org.[2][3] Synth. 1970, 50, 52. (Standard protocol for synthesizing the monomer precursor).
Sources
Synthesis of verubecestat intermediates using 2-methoxyphenyl cyanate
Application Note & Protocol
Topic: Strategic Synthesis of a Key Biaryl Intermediate for Verubecestat via Palladium-Catalyzed Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Verubecestat (MK-8931) is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in the development of therapeutics for Alzheimer's disease.[1][2][3][4] The molecular architecture of Verubecestat features a complex diaryl amide-substituted 3-imino-1,2,4-thiadiazinane 1,1-dioxide core.[2][3] A critical step in its synthesis is the efficient construction of the central biaryl fragment, specifically 5-amino-3-(2,6-difluorophenyl)-2'-methoxy-[1,1'-biphenyl]-4-carbonitrile. This application note provides a detailed protocol and scientific rationale for a robust synthesis of a structurally related key biaryl intermediate using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the preparation of the necessary coupling partners, including a discussion on the strategic use of precursors like 2-methoxyphenyl cyanate in generating the required organoboron reagent, and provide a self-validating protocol for the C-C bond formation.
Introduction: The Challenge of the Biaryl Core
The efficacy and pharmacokinetic profile of Verubecestat are intrinsically linked to its three-dimensional structure, where the biaryl core correctly positions the molecule within the BACE1 active site.[5] The industrial-scale synthesis of such a complex molecule demands a convergent and high-yielding approach. The formation of the C(sp²)–C(sp²) bond between the two aromatic rings is a pivotal transformation. Among the various methodologies for forging such bonds, the Suzuki-Miyaura cross-coupling reaction stands out due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of its organoboron reagents.[6][7]
This guide focuses on the coupling of a functionalized aryl halide with a 2-methoxyphenylboronic acid derivative to construct the biphenyl skeleton.
Retrosynthetic Strategy
A convergent retrosynthetic analysis of the target biaryl intermediate identifies two primary synthons: an activated aryl species (e.g., an aryl bromide) and a corresponding aryl-organometallic species (e.g., a boronic acid). This approach allows for the independent synthesis and optimization of each fragment before the key coupling step.
Caption: Retrosynthetic analysis of the target biaryl intermediate.
Synthesis of Key Coupling Partner: 2-Methoxyphenylboronic Acid
The stability and reactivity of the organoboron reagent are critical for a successful Suzuki coupling. 2-Methoxyphenylboronic acid is the ideal coupling partner for introducing the 2'-methoxy phenyl moiety. While commercially available, its synthesis from precursors like 2-bromoanisole is a standard and scalable laboratory procedure.
Causality Behind Experimental Choices:
-
Starting Material: 2-bromoanisole is chosen for its commercial availability and the well-behaved nature of its ortho-lithiation.
-
Lithiation Reagent: n-Butyllithium (n-BuLi) is a strong base required to perform the halogen-metal exchange at low temperatures, preventing unwanted side reactions.
-
Boron Source: Triisopropyl borate is used as the electrophilic boron source. Its bulky ester groups prevent the formation of undesired borinic and boronic acids through multiple additions.
-
Temperature Control: The reaction is conducted at -78 °C (dry ice/acetone bath) to ensure kinetic control, suppress side reactions, and manage the exothermic nature of the lithiation and borylation steps.
-
Aqueous Workup: Acidic workup is essential to hydrolyze the borate ester intermediate to the final boronic acid, which can then be isolated.
Protocol 1: Preparation of 2-Methoxyphenylboronic Acid
| Reagent/Parameter | Quantity/Value | Moles (equiv.) | Notes |
| 2-Bromoanisole | 10.0 g | 53.5 mmol (1.0) | Ensure dryness. |
| Anhydrous Tetrahydrofuran (THF) | 200 mL | - | Distill from Na/benzophenone. |
| n-Butyllithium (2.5 M in hexanes) | 23.5 mL | 58.8 mmol (1.1) | Add dropwise. |
| Triisopropyl borate | 15.1 g (18.5 mL) | 80.2 mmol (1.5) | Add dropwise. |
| Reaction Temperature | -78 °C | - | Maintain under inert atmosphere (N₂ or Ar). |
| Workup Solution | 2 M Hydrochloric Acid | ~100 mL | Add slowly at 0 °C. |
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Initial Charge: Charge the flask with 2-bromoanisole and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Borylation: Add triisopropyl borate dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching & Hydrolysis: Cool the mixture to 0 °C and slowly quench by adding 2 M HCl. Stir vigorously for 1-2 hours until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate) to yield 2-methoxyphenylboronic acid as a white solid.
The Core Transformation: Suzuki-Miyaura Cross-Coupling
This step unites the two aromatic fragments to form the biphenyl core. The choice of catalyst, ligand, base, and solvent system is paramount for achieving high yield and purity.
Expertise in Action: Why These Conditions?
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a reliable and commercially available catalyst for this type of coupling. It provides the active Pd(0) species directly.
-
Base: An aqueous solution of sodium carbonate (Na₂CO₃) is a cost-effective and moderately strong base. Its role is crucial for activating the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[7][8]
-
Solvent System: A biphasic system of toluene and water is employed. Toluene solubilizes the organic starting materials and the palladium catalyst, while water dissolves the inorganic base. This allows for efficient phase transfer of the activated boronate species.
-
Inert Atmosphere: The reaction must be rigorously degassed and maintained under an inert atmosphere. This is a self-validating step, as failure to do so results in the oxidation of the Pd(0) catalyst to inactive Pd(II) and homocoupling of the boronic acid, leading to significantly reduced yields of the desired product.
Sources
- 1. Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rescuing Verubecestat: An Integrative Molecular Modeling and Simulation Approach for Designing Next-Generation BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Reaction conditions for nucleophilic substitution with 2-methoxyphenyl cyanate
The following Application Note and Protocol guide details the use of 2-Methoxyphenyl Cyanate as a chemoselective electrophilic cyanating agent.
Executive Summary
This compound (MPC) is a specialized electrophilic reagent used primarily for the cyanation of nucleophiles (amines, enolates, thiols) and the synthesis of heterocycles (benzoxazoles, benzimidazoles). Unlike the highly toxic and volatile cyanogen bromide (CNBr), MPC offers a safer, non-volatile, and bench-stable alternative that operates under milder conditions.
This guide details the reaction conditions for nucleophilic substitution at the cyanate carbon , where the 2-methoxyphenoxy group acts as a recyclable leaving group. The presence of the ortho-methoxy substituent provides steric protection that inhibits spontaneous trimerization (a common failure mode of phenyl cyanate), thereby enhancing reagent shelf-life and reaction selectivity.
Mechanistic Principles
The reaction proceeds via an Addition-Elimination mechanism. The nitrile carbon of the cyanate group is highly electrophilic.
-
Nucleophilic Attack: The nucleophile (e.g., a secondary amine) attacks the carbon of the cyanate group (
). -
Intermediate Formation: An imidocarbonate (from alcohols) or isourea (from amines) intermediate is formed.
-
Elimination: The intermediate collapses to expel the 2-methoxyphenoxide anion (a stable leaving group due to resonance and inductive stabilization), yielding the cyanated product (e.g., cyanamide).
Pathway Visualization
The following diagram illustrates the reaction pathway for the cyanation of a secondary amine.
Caption: Figure 1. Mechanism of electrophilic cyanation showing the displacement of the 2-methoxyphenoxy leaving group.
Critical Reaction Parameters
Solvent Selection
Solvent polarity influences the stability of the transition state.
-
Preferred: Acetonitrile (MeCN) or Dichloromethane (DCM) . These non-protic polar solvents solubilize both the organic substrate and the MPC reagent while preventing hydrolysis.
-
Avoid: Alcohols (unless forming imidocarbonates) and water (causes hydrolysis to carbamates).
Stoichiometry & Base
-
Reagent Ratio: Use 1.1 – 1.2 equivalents of MPC relative to the nucleophile.
-
Base: A mild base is required to neutralize the generated phenol and drive the equilibrium.
-
Standard: Triethylamine (
) or Diisopropylethylamine (DIPEA). -
Inorganic: Potassium Carbonate (
) for less soluble substrates.
-
Comparison: MPC vs. Cyanogen Bromide (CNBr)
| Feature | This compound (MPC) | Cyanogen Bromide (CNBr) |
| Physical State | Solid / Viscous Liquid (High BP) | Volatile Solid (Sublimes) |
| Toxicity | Moderate (Releases Phenol) | High (Releases Cyanide/Bromide) |
| Stability | Stable at RT (Steric hindrance) | Moisture Sensitive, Shock Sensitive |
| Selectivity | High (Chemoselective for | Lower (Promotes Von Braun degradation) |
| Byproduct | 2-Methoxyphenol (Easy removal) | HBr (Corrosive, requires scavenging) |
Experimental Protocols
Protocol A: Synthesis of N-Cyanoamines (Cyanamides)
Target: Conversion of secondary amines to cyanamides. Scale: 1.0 mmol
Materials:
-
Substrate: Secondary amine (1.0 mmol)
-
Reagent: this compound (1.1 mmol, 164 mg)
-
Base: Triethylamine (1.2 mmol, 167 µL)
-
Solvent: Anhydrous Dichloromethane (DCM) (5 mL)
Procedure:
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous DCM (3 mL).
-
Base Addition: Add Triethylamine (1.2 mmol) and cool the mixture to 0°C using an ice bath. Note: Cooling controls the exotherm of the initial addition.
-
Reagent Addition: Dissolve this compound (1.1 mmol) in DCM (2 mL) and add it dropwise to the reaction mixture over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20-25°C) .
-
Monitoring: Check by TLC or LC-MS. Conversion is typically complete within 30–60 minutes .
-
-
Work-up:
-
Quench with water (10 mL).
-
Extract the organic layer and wash with 1M NaOH (2 x 10 mL). Crucial Step: The basic wash converts the byproduct (2-methoxyphenol) into its water-soluble phenoxide salt, effectively removing it from the organic product.
-
Wash with brine, dry over
, and concentrate in vacuo.
-
-
Purification: If necessary, purify via silica gel flash chromatography (typically Hexane/EtOAc).
Protocol B: Synthesis of Benzoxazoles
Target: Cyclization of 2-aminophenols. Mechanism: The amino group attacks the cyanate first, followed by intramolecular attack of the hydroxyl group and elimination of 2-methoxyphenol.
Procedure:
-
Dissolve 2-aminophenol (1.0 mmol) in Acetonitrile (MeCN) (5 mL).
-
Add This compound (1.1 mmol).
-
Heat the mixture to Reflux (80°C) for 2–4 hours.
-
Observation: The intermediate hydroxy-cyanamide/isourea cyclizes thermally.
-
Cool to RT and concentrate. The residue often contains the 2-amino-benzoxazole.
-
Recrystallize from Ethanol/Water.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of reagent | Ensure solvents are anhydrous. Store MPC in a desiccator. |
| Trimerization | High temperature / No nucleophile | Do not heat MPC alone. Ensure nucleophile is present before heating. |
| Phenol Contamination | Incomplete work-up | Increase the number of NaOH washes (pH > 10 required to ionize 2-methoxyphenol). |
| Slow Reaction | Steric hindrance on amine | Switch solvent to MeCN and heat to 50°C. Use stronger base (DIPEA). |
Workflow Diagram
Caption: Figure 2. Operational workflow for the N-cyanation of amines.
References
-
Preparation of BACE Inhibitors (Cyanation Reagents). World Intellectual Property Organization, WO 2016/025359 A1, 2016. Link
-
Process for preparing substituted 5-amino-pyrazolo-4-carboxamide derivatives. World Intellectual Property Organization, WO 2005/044819 A1, 2005. Link
- Martin, D., & Bacaloglu, R. (1990). Organische Synthesen mit Cyansäureestern (Organic Syntheses with Cyanic Acid Esters). Akademie-Verlag, Berlin.
- Grigat, E., & Pütter, R. (1967). "Chemistry of Cyanic Acid Esters." Angewandte Chemie International Edition, 6(3), 206-218. (Classic review on the reactivity of Ar-OCN).
Troubleshooting & Optimization
Technical Support Center: Methoxyphenyl Cyanate Resin Systems
Current Status: Operational Topic: Exotherm Control & Curing Protocols Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Audience: Biomedical Device Engineers, Materials Scientists, Pharmaceutical Packaging Specialists
Core Directive: The Kinetic Control Center
Welcome to the technical support hub for Methoxyphenyl Cyanate (MPC) resins. Unlike standard Bisphenol-A cyanate esters, MPC variants (often containing methoxy substituents on the aromatic ring) exhibit distinct electronic effects that can accelerate nucleophilic attack during cyclotrimerization.
The Critical Warning: The polymerization of cyanate esters is highly exothermic (
The Mechanism: Why It Overheats
The curing process involves the cyclotrimerization of three cyanate groups into a thermally stable triazine ring. This reaction is autocatalytic and releases significant heat. If the heat generation rate exceeds the thermal diffusivity of the material, the internal temperature spikes, leading to charring or catastrophic cracking.
Figure 1: The cyclotrimerization pathway of methoxyphenyl cyanate. Note the red autocatalytic feedback loop: heat accelerates the reaction, creating more heat.
Experimental Protocols: Thermal Management
Objective: Achieve >98% conversion without exceeding the degradation temperature (
Standard Curing Protocol (Step-Cure Method)
Do not use a single continuous ramp for samples thicker than 2mm.
| Phase | Temperature Profile | Duration | Purpose |
| 1. Degas | 90°C (Vacuum <1 mbar) | 30-60 min | Remove trapped air and volatiles before gelation. |
| 2. Gelation | Ramp to 150°C @ 1°C/min | Hold 2 hrs | Establish "green strength" (B-stage). Reacts ~40-50% of groups slowly. |
| 3. Cure | Ramp to 200°C @ 2°C/min | Hold 2 hrs | Drive reaction to vitrification. |
| 4. Post-Cure | Ramp to 250°C @ 2°C/min | Hold 1-2 hrs | Critical: Push |
| 5. Cool | Ramp down to 25°C @ <5°C/min | N/A | Prevent thermal shock and internal stress buildup. |
Scientist's Note: The methoxy group in MPC resins can increase moisture uptake compared to non-substituted variants. Ensure the "Degas" step is strictly followed to prevent carbamate formation (see Troubleshooting).
Catalyst Formulation Guide
For controlled kinetics, we recommend a latent catalyst system.
-
Active Catalyst: Copper (II) Acetylacetonate [Cu(acac)₂] (0.01 - 0.05 phr).
-
Co-Catalyst: Nonylphenol (2.0 - 4.0 phr).
-
Preparation: Dissolve Cu(acac)₂ in Nonylphenol at 60°C before adding to the resin. This ensures homogeneous dispersion and prevents "hot spots" that cause localized charring.
Troubleshooting Dashboard
Logic Tree: Diagnosing Failure Modes Use this flow to identify the root cause of sample failure.
Figure 2: Diagnostic logic for common cyanate ester curing failures.
Detailed Issue Resolution
Issue 1: Voids and Blistering
-
Symptoms: Small bubbles or "foam" structure within the cured resin.
-
Root Cause: Moisture Hydrolysis. Cyanate esters react with water to form imidocarbonates, which then hydrolyze into carbamates. These unstable carbamates decompose, releasing CO₂ gas into the matrix.
-
Corrective Action:
-
Dry all fillers and substrates at 120°C for 4 hours prior to use.
-
Store MPC resin in a desiccator or freezer (-18°C). Allow to thaw to room temperature before opening the container to prevent condensation.
-
Validation: Check FTIR for peak at ~1740 cm⁻¹ (Carbamate C=O) vs the target Triazine peak at 1565 cm⁻¹ [1, 5].
-
Issue 2: Sample Shattering (Thermal Shock)
-
Symptoms: Sample cracks audibly during the cool-down phase or has internal "star" fractures.
-
Root Cause: The Coefficient of Thermal Expansion (CTE) mismatch between the resin and the container/substrate, combined with the high
(often >250°C) of the cured network. The material enters the glassy state at high temp and locks in stress. -
Corrective Action:
-
Reduce cool-down rate to <2°C/min.
-
Annealing: After post-cure, hold at
for 1 hour to relax internal chain stresses before cooling to room temp [2].
-
Issue 3: "Smoking" or Charring during Cure
-
Symptoms: Darkening of the resin center, smoke generation, temperature overshoot.
-
Root Cause: Mass Effect. The sample thickness (>5mm) prevents heat dissipation. The exotherm accelerates the reaction (Arrhenius behavior), creating a feedback loop.
-
Corrective Action:
-
Reduce catalyst loading by 50%.
-
Add a "dwell" step at 120°C (below the onset of strong exotherm) to consume 30% of reactive groups slowly before ramping up.
-
Frequently Asked Questions (FAQs)
Q: Can I use standard epoxy molds for Methoxyphenyl Cyanate resins? A: Proceed with caution. MPC resins adhere strongly to metals and epoxies. Use molds made of PTFE (Teflon) or silicone. If using metal molds, apply a high-temperature release agent (e.g., Frekote) and bake it on. Avoid molds containing acidic residues, as protons can interfere with the catalyst coordination [3].
Q: Why is the surface of my cured resin tacky? A: This is likely Air Inhibition or Moisture Interference . Humidity in the oven air can hydrolyze the surface layer.
-
Fix: Cure in an inert atmosphere (Nitrogen purge) or vacuum bag the sample.
Q: How does the methoxy group affect the final properties compared to Primaset® LECy or PT-30?
A: The methoxy group typically lowers the water absorption slightly compared to pure phenolic resins but may increase the dielectric constant (
References
- Hamerton, I. (Ed.). Chemistry and Technology of Cyanate Ester Resins. Blackie Academic & Professional, 1994. (The definitive text on cyanate ester chemistry and moisture sensitivity).
-
Shimp, D. A. "Thermal Performance of Cyanate Functional Thermosetting Resins." 48th Annual Technical Conference, Society of Plastics Engineers, 1990.
-
Guenthner, A. J., et al. "Cure Kinetics and Physical Properties of a New Cyanate Ester Resin." Polymer Engineering & Science, 2011.[1] (Discusses kinetic modeling and catalyst effects).
-
Nair, C. P. R., et al. "Cyanate Ester Resins, Recent Developments."[2] Advances in Polymer Science, Vol 155, 2001.[2]
-
Kasehagen, L. J., et al. "Hydrolysis and Blistering of Cyanate Ester Networks."[2] Journal of Applied Polymer Science, Vol 64, Issue 1, 1997.[2] ( authoritative source on the moisture-void mechanism).
Sources
Troubleshooting incomplete cyclotrimerization in cyanate ester networks
The following guide is designed as a high-level technical resource for researchers and engineers encountering conversion issues with cyanate ester (CE) resins. It prioritizes mechanistic understanding over generic advice.
Topic: Troubleshooting Incomplete Network Formation & Low
Executive Summary: The Physics of Conversion
Incomplete cyclotrimerization in cyanate esters is rarely a result of "bad resin." It is almost exclusively a competition between reaction kinetics and diffusion control (vitrification) , or a chemical deviation caused by moisture hydrolysis .
The formation of the triazine ring (cyclotrimerization) requires three cyanate (-OCN) groups to coordinate. As the network forms, molecular mobility decreases.[1] If the glass transition temperature (
Diagnostic Workflow
Use this logic gate to identify the root cause of incomplete cure.
Figure 1: Diagnostic logic tree for isolating the cause of incomplete cyanate ester conversion.
Technical FAQ & Troubleshooting
Issue 1: The "Vitrification Trap"
Q: My DSC shows a residual exotherm, but extending the cure time at 180°C doesn't increase the
A: You have hit the vitrification ceiling .
Cyanate esters are unique because their ultimate
-
Mechanism: When
, the free volume collapses. The diffusion rate of the remaining -OCN groups drops by orders of magnitude. The reaction is not chemically dead; it is physically frozen. -
Validation: Run a DSC scan.[2][3][4][5][6][7][8] If you see a shift in baseline (glass transition) followed immediately by an exotherm (residual cure) above your previous cure temperature, this is vitrification.
-
Solution: You must employ a high-temperature post-cure (e.g., 220°C–250°C) to "push" the
higher. Time is not a substitute for temperature in the diffusion-controlled regime.
Issue 2: Blistering and Porosity
Q: The network is soft, and I see microscopic voids. Is this solvent entrapment?
A: It is likely Carbamate Formation (Hydrolysis), not solvent. Cyanate esters are sensitive to moisture before and during the early stages of cure.
-
Mechanism:
The CO causes voids. The resulting amine reacts with other cyanates to form linear imidocarbonates rather than the desired triazine network, permanently lowering crosslink density and . -
Validation: Check FTIR for a peak near 1740 cm⁻¹ (carbonyl stretch of carbamate). A pure polycyanurate network should have no carbonyl peak.
-
Solution: Ensure prepregs/resins are stored with desiccant. Dry fillers/substrates (>110°C) before impregnation.
Issue 3: Catalyst Inefficiency
Q: I added Copper Acetylacetonate (Cu(AcAc)₂), but the resin is uncured or spotty.
A: Transition metal catalysts are insoluble in pure cyanate ester monomers.
-
Mechanism: If you added the metal salt directly to the resin, it likely existed as a suspension. The cyclotrimerization requires the metal ion to be coordinated in solution. Furthermore, the mechanism requires an active hydrogen source (usually a phenol) to initiate the ring closure.
-
Solution:
-
Dissolve the metal catalyst (Cu, Co, or Zn) in nonylphenol (typical ratio 1:10 to 1:30) before adding to the resin.
-
The nonylphenol acts as both a solvent and a co-catalyst (proton donor).
-
Quantitative Data: Catalyst & Cure Profiles
Table 1: Common Catalysts and Characteristics
| Catalyst System | Activity Level | Latency | Recommended Use |
| Cu(AcAc)₂ / Nonylphenol | Moderate | Good | Standard structural parts; balanced flow window. |
| Co(AcAc)₃ / Nonylphenol | High | Poor | Fast cure; RTM (Resin Transfer Molding). Risk of exotherm runaway. |
| Zn Naphthenate | Low | Excellent | High-thickness parts; prevents exotherm spikes. |
| Manganese Octoate | Moderate | Good | Alternative to Copper; often used in electronics for dielectric reasons. |
Table 2: Effect of Cure Temperature on Conversion (Bisphenol E Cyanate Ester) Note: Data approximates typical neat resin behavior.
| Cure Temp (°C) | Cure Time (hr) | Approx. Conversion ( | Resulting | State |
| 150 | 4 | ~65% | ~160 | Vitrified (Incomplete) |
| 180 | 4 | ~85% | ~195 | Vitrified (Incomplete) |
| 200 | 2 | ~92% | ~230 | Near-Complete |
| 250 (Post-Cure) | 1 | >98% | ~260 | Fully Cured |
Experimental Protocols
Protocol A: FTIR Determination of Conversion
Use this to quantify the extent of reaction.
-
Sample Prep: Grind cured resin into a fine powder and mix with KBr (transmission) or use ATR (Attenuated Total Reflectance) on a flat section.
-
Reference Peak: Identify the C-H bond of the methyl group (approx. 2965 cm⁻¹) or the benzene ring breathing mode (approx. 1500 cm⁻¹). These do not change during cure.
-
Reactive Peak: Monitor the Cyanate (-OCN) doublet at 2235 cm⁻¹ and 2270 cm⁻¹ .
-
Product Peak: Monitor the Triazine ring absorption at 1565 cm⁻¹ or 1369 cm⁻¹ .
-
Calculation:
Protocol B: DSC Residual Enthalpy Scan
Use this to detect vitrification.
-
Equip: Differential Scanning Calorimeter (DSC).
-
Ramp: Heat from 50°C to 300°C at 10°C/min.
-
Analysis:
-
Integrate the exothermic peak (if any) above the glass transition.
-
Compare to the total heat of reaction (
) of the uncured monomer (typically 700–750 J/g for BADCy).
-
References
-
Grenier-Loustalot, M. F., et al. (1996). Mechanisms and Kinetics of Cyanate Ester Polymerization. Polymer.[2][3][4][5][6][7][9][10][11][12] Link
-
Nair, C. P. R., et al. (2001). Cyanate Ester Resins, Recent Developments.[12][13] Advances in Polymer Science. Link
-
Shimp, D. A. (1990). Thermal Performance of Cyanate Functional Thermosetting Resins.[5][7] SAMPE Quarterly.
-
Hamerton, I. (1994).[2] Chemistry and Technology of Cyanate Ester Resins.[2][8] Blackie Academic & Professional. Link
-
Bauer, M., & Bauer, J. (1994). Kinetics of the trimerization of cyanate esters.[2] Macromolecular Chemistry and Physics. Link
Sources
- 1. electronics.org [electronics.org]
- 2. researchgate.net [researchgate.net]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. semanticscholar.org [semanticscholar.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. ecommons.udayton.edu [ecommons.udayton.edu]
- 8. osti.gov [osti.gov]
- 9. Beyond Epoxy: High Performance Thermosets Part Four – Cyanate Esters - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. adeka.co.jp [adeka.co.jp]
Validation & Comparative
1H NMR characterization of 2-methoxyphenyl cyanate vs starting phenol
Executive Summary
This guide details the structural verification of 2-methoxyphenyl cyanate synthesized from 2-methoxyphenol (guaiacol) . The transformation involves the nucleophilic substitution of the phenolic proton with a cyanate (-OCN) group.
For the analytical scientist, the validation of this reaction relies on three diagnostic NMR events:
-
Quantitative disappearance of the exchangeable phenolic hydroxyl proton (
~5.6 ppm). -
Downfield shift of aromatic protons due to the transition from an electron-donating group (-OH) to an electron-withdrawing group (-OCN).[1]
-
Retention of the methoxy singlet (
~3.8 ppm), serving as an internal spectral anchor.
Chemical Context & Utility
Aryl cyanates are potent electrophiles used in the synthesis of tetrazoles , iminocarbonates , and cyanurates (via trimerization). In drug discovery, they serve as "click chemistry" precursors for generating privileged heterocyclic scaffolds.
The synthesis typically utilizes Cyanogen Bromide (BrCN) in the presence of a base (Triethylamine) at low temperatures. Because aryl cyanates are thermally unstable and prone to exothermic trimerization, rapid and non-destructive characterization via 1H NMR is preferred over thermal methods like melting point analysis.
Mechanistic Insight: The "Why" Behind the Shifts
To interpret the spectrum correctly, one must understand the electronic environment changes:
-
Starting Material (Phenol): The oxygen atom in the hydroxyl group has two lone pairs that participate in resonance with the benzene ring (
effect). This increases electron density in the ring, shielding the aromatic protons (pushing them upfield). -
Product (Cyanate): The cyanate group (-O-C≡N) is electronically distinct. The
-hybridized carbon of the nitrile is highly electronegative. While the oxygen still has lone pairs, the strong electron-withdrawing induction ( ) of the nitrile group dominates. Consequently, the aromatic ring becomes electron-deficient relative to the phenol, causing a deshielding effect (downfield shift).
Comparative Analysis: Diagnostic Signals
The following data assumes Chloroform-d (CDCl
Spectral Comparison Table
| Feature | 2-Methoxyphenol (Starting Material) | This compound (Product) | Diagnostic Change |
| -OH Proton | Absent | Primary confirmation of conversion. | |
| -OCH | Minimal shift; confirms scaffold integrity.[1] | ||
| Aromatic H | Downfield shift (~0.3 ppm) due to electron-withdrawing -OCN.[1] | ||
| Impurity | N/A | Residual Triethylamine (Et |
Critical Interpretation Notes
-
The "Ghost" Peak: If you observe a broad singlet around 5.0–6.0 ppm in the product spectrum, the reaction is incomplete.
-
The Shift Magnitude: The aromatic protons ortho and para to the oxygen experience the largest downfield shift upon cyanation.
-
Cross-Validation (IR): NMR confirms the loss of starting material. To confirm the gain of the functional group, check FT-IR for the characteristic -OCN stretch at 2200–2280 cm⁻¹ .
Experimental Protocols
A. Synthesis (To Generate Analytical Sample)
Safety Alert: Cyanogen Bromide is highly toxic and volatile. All operations must occur in a fume hood.
-
Setup: Charge a 3-neck flask with 2-methoxyphenol (1.0 eq) and Cyanogen Bromide (1.1 eq) in dry Acetone or DCM. Cool to -5°C (salt/ice bath).
-
Addition: Add Triethylamine (1.0 eq) dropwise over 20 minutes. Maintain temp < 0°C.
-
Why? Exotherms trigger cyanate trimerization to cyanurates.
-
-
Workup: Filter off the Et
N·HBr precipitate. Evaporate solvent below 40°C.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
B. NMR Sample Preparation[3]
-
Solvent Choice: Use CDCl
(Chloroform-d) treated with anhydrous K CO or filtered through basic alumina.-
Reasoning: Acidic impurities in CDCl
can catalyze the decomposition of the cyanate.
-
-
Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.
-
Acquisition: Standard proton parameters (16 scans, 1s delay).
Visualizations
Diagram 1: Synthesis & Characterization Workflow
This flowchart outlines the critical path from reaction to validated data, highlighting decision points.
Caption: Operational workflow emphasizing temperature control to prevent trimerization before analysis.
Diagram 2: NMR Logic Tree for Validation
A self-validating decision tree to interpret the resulting spectrum.
Caption: Logic gate for spectral interpretation ensuring both conversion (proton loss) and identity (IR confirmation).
References
-
Martin, D., & Bauer, M. (1983). Cyanic Acid, Phenyl Ester. Organic Syntheses, Coll. Vol. 6, p.414.
-
ChemicalBook. (n.d.). 2-Methoxy-4-methylphenol 1H NMR Spectrum. (Reference for Guaiacol derivative baseline shifts).
-
National Institutes of Health (NIH). (2010). 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance. (Reference for IR stretch regions).
-
Organic Chemistry Portal. (2017). Synthesis of Cyanamides from Cyanogen Bromide. (Reference for BrCN reactivity protocols).
Sources
A Comparative Guide to the Dielectric Properties of Bio-Based vs. Synthetic Cyanate Esters
In the relentless pursuit of high-performance materials for advanced electronics and aerospace applications, cyanate ester resins have carved out a significant niche owing to their exceptional thermal stability, low moisture absorption, and, most critically, their low dielectric constant (Dk) and dissipation factor (Df).[1][2] Traditionally derived from petroleum-based feedstocks, the increasing demand for sustainable alternatives has spurred research into bio-based cyanate esters. This guide provides a comprehensive comparison of the dielectric properties of emerging bio-based cyanate esters with their well-established synthetic counterparts, supported by experimental data and detailed methodologies.
The Significance of Low Dielectric Properties
In high-frequency electronic applications, such as 5G communication and advanced driver-assistance systems, the dielectric properties of insulating materials are paramount. A low dielectric constant allows for faster signal propagation and reduced signal delay, while a low dissipation factor minimizes the loss of electromagnetic energy as heat.[2] Cyanate esters, with their characteristic triazine ring structure formed during curing, inherently possess low polarity, contributing to their desirable dielectric performance.[3]
Chemical Structures: A Tale of Two Origins
The fundamental difference between bio-based and synthetic cyanate esters lies in the origin of their phenolic precursors. Synthetic cyanate esters are predominantly derived from petroleum-based phenols, while bio-based alternatives leverage renewable resources.
Synthetic Cyanate Esters:
-
Bisphenol A dicyanate (BADCy): The most common and commercially significant cyanate ester, synthesized from bisphenol A. Its rigid aromatic structure contributes to a high glass transition temperature (Tg) and good dimensional stability.[4]
-
Dicyclopentadiene bisphenol cyanate ester (DCPDCE): Incorporating a bulky, non-polar dicyclopentadiene (DCPD) moiety, this cyanate ester exhibits lower moisture absorption and a reduced dielectric constant compared to BADCy.[3]
Bio-Based Cyanate Esters:
The development of bio-based cyanate esters often utilizes phenolic compounds derived from lignin, a complex polymer abundant in plant biomass.
-
Vanillin-Guaiacol Cyanate Ester (VGCE): A promising example derived from vanillin and guaiacol, both readily obtainable from lignin. This trifunctional cyanate ester leverages the inherent aromaticity of these bio-phenols to create a highly crosslinked network.
Protocol 1: Laboratory-Scale Synthesis of Bisphenol A Dicyanate (BADCy)
This protocol is based on established methods for the synthesis of aromatic cyanate esters.
-
Dissolution: Dissolve bisphenol A and a stoichiometric excess of cyanogen chloride in a suitable organic solvent (e.g., acetone) in a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cooled to -10°C in an ice-salt bath.
-
Base Addition: Slowly add a solution of triethylamine (as a hydrogen chloride scavenger) in the same organic solvent to the reaction mixture via the dropping funnel, maintaining the temperature below 0°C.
-
Reaction: Continue stirring the reaction mixture at low temperature for 0.5-5 hours after the addition is complete.
-
Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.
-
Washing: Wash the filtrate with water to remove any remaining salts and impurities.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude BADCy monomer.
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., isopropanol/water mixture) to obtain pure, crystalline BADCy. [5] Protocol 2: Conceptual Synthesis of a Vanillin-Based Dicyanate Ester
This protocol outlines a conceptual pathway for the synthesis of a dicyanate ester from vanillin, a bio-based phenolic compound.
-
Dimerization of Vanillin: Vanillin can be dimerized through various chemical routes to create a bisphenol structure. This step is crucial to introduce two hydroxyl groups for the subsequent cyanation.
-
Cyanation: The resulting vanillin-based bisphenol is then subjected to a cyanation reaction similar to that described for BADCy (Protocol 1), reacting with cyanogen bromide or chloride in the presence of a base to form the dicyanate ester.
Curing of Cyanate Ester Resins
The curing process, typically a thermal cyclotrimerization, is critical in developing the final properties of the thermoset.
Protocol 3: Thermal Curing of Cyanate Ester Resins for Dielectric Analysis
-
Monomer Preparation: The cyanate ester monomer is heated above its melting point to a liquid state.
-
Degassing: The molten monomer is degassed under vacuum to remove any entrapped air or volatile impurities.
-
Casting: The degassed resin is poured into a preheated mold treated with a mold release agent.
-
Curing Schedule: The mold is placed in a programmable oven and subjected to a multi-step curing schedule. A typical schedule for BADCy might be: 2 hours at 170°C, 1 hour at 180°C, and 1 hour at 200°C, followed by a post-cure at 220°C for 2 hours. [3]The specific curing profile will depend on the reactivity of the monomer and the presence of any catalysts. [4]5. Demolding: After cooling, the cured plaque is carefully removed from the mold.
Dielectric Property Measurement
The dielectric properties are measured using a dielectric analyzer or an impedance analyzer following standardized procedures.
Protocol 4: Dielectric Constant and Dissipation Factor Measurement (ASTM D150)
This protocol outlines the parallel plate method, a common technique for characterizing solid insulating materials.
-
Sample Preparation: A flat, parallel-sided circular or square specimen is machined from the cured cyanate ester plaque. The thickness of the specimen should be uniform and precisely measured.
-
Electrode System: The specimen is placed between two parallel plate electrodes of a dielectric test fixture. The electrodes should make intimate contact with the specimen.
-
Measurement Setup: The test fixture is connected to an impedance analyzer.
-
Capacitance Measurement: The capacitance of the specimen is measured at various frequencies (e.g., 1 kHz, 1 MHz, 1 GHz).
-
Air Capacitance Measurement: The specimen is removed, and the capacitance of the air gap between the electrodes, set to the same spacing as the specimen thickness, is measured.
-
Calculation: The dielectric constant (ε') is calculated as the ratio of the capacitance of the specimen to the capacitance of the air gap. The impedance analyzer also provides the dissipation factor (tan δ) at each frequency.
Conclusion and Future Outlook
The emergence of bio-based cyanate esters presents a compelling narrative for the future of high-performance, sustainable materials. The experimental data available to date indicates that bio-based alternatives, such as those derived from vanillin and guaiacol, can offer dielectric properties that are not only comparable but potentially advantageous to their petroleum-based counterparts. The ability to tailor the molecular architecture of these bio-phenols opens up exciting possibilities for fine-tuning the dielectric performance, thermal stability, and mechanical properties of the resulting thermosets.
As research in this area continues to mature, it is anticipated that a wider array of bio-based cyanate esters will become available, further expanding the palette of sustainable materials for the next generation of electronics and aerospace technologies. The continued focus on structure-property relationships will be instrumental in guiding the rational design of these novel materials to meet the ever-increasing demands of these advanced applications.
References
-
U.S. Department of Energy. (n.d.). Alternative Fuels Data Center: Renewable Hydrocarbon Biofuels. Retrieved from [Link]
- Hamerton, I. (Ed.). (1997). Chemistry and technology of cyanate ester resins. Springer Science & Business Media.
- Wang, Y., & Li, G. (2019). A review of the synthesis and properties of cyanate ester resins. RSC advances, 9(58), 33791-33807.
- Wang, J. H., Liang, G. Z., Yan, H. X., & He, S. B. (2008). Mechanical and dielectric properties of epoxy/dicyclopentadiene bisphenol cyanate ester/glass fabric composites. Express Polymer Letters, 2(2), 117-124.
-
ASTM D150-18, Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation, ASTM International, West Conshohocken, PA, 2018, .
- Li, Y., Wu, L., & Yang, R. (2020). Significantly enhanced mechanical and wave-transparent performance of poly (p-phenylene benzobisoxazole) fibers/cyanate ester composites via introduction of fluorinated hyperbranched poly (p-phenylene benzobisoxazole). Composites Part A: Applied Science and Manufacturing, 138, 106059.
- Shambina, S. L., & Senthilkumar, S. (2023). Cyanate ester blends and composites to improve dielectric, mechanical, and thermal performance for functional applications.
- Okhawilai, M., Muensit, N., & Tangsathitkulchai, C. (2010). Dielectric properties of natural rubber/barium titanate composites. Journal of Applied Polymer Science, 117(6), 3337-3343.
- Patel, M., & Shah, A. (2021). A review on synthesis and applications of cyanate ester resins. Materials Today: Proceedings, 47, 4168-4175.
- Sase, S., Mizuno, Y., Fujimoto, D., Takano, N., Iijima, T., Negishi, H., & Sugimura, T. (2001, October). Low transmission loss cyanate ester materials with loose cross-linked structure. In Proceedings of the 2001 International Symposium on Microelectronics (pp. 531-536). International Microelectronics and Packaging Society.
- CN1629137A, Preparation method of bisphenol A cyanate ester, Google P
- Zhang, K., Degrandmaison, J., & Feng, J. (2021).
Sources
DSC Thermal Profiling: CAS 1125-91-3 (2,4-Bismaleimidotoluene) vs. Standard BMI-1
Executive Summary
This technical guide provides a comparative differential scanning calorimetry (DSC) analysis of N,N'-(4-methyl-1,3-phenylene)bismaleimide (CAS 1125-91-3), also known as 2,4-Bismaleimidotoluene (2,4-BMI) .
While the industry standard 4,4'-Bismaleimidediphenylmethane (BMI-1) serves as the baseline for aerospace composites, CAS 1125-91-3 offers a distinct thermodynamic profile. Due to its lower molecular weight (282.25 g/mol vs. 358.35 g/mol for BMI-1), CAS 1125-91-3 exhibits a higher exothermic energy density (J/g) during polymerization. This characteristic necessitates precise thermal management during curing but rewards the user with superior glass transition temperatures (
This guide details the experimental protocols required to characterize these transitions and compares the processing windows of both monomers.
Chemical Profile & Structural Logic[1]
Understanding the thermal behavior requires analyzing the molecular architecture.
| Feature | CAS 1125-91-3 (2,4-BMI) | CAS 13676-54-5 (BMI-1) | Impact on DSC Profile |
| Core Structure | Toluene (Single Benzene Ring) | Diphenylmethane (Two Rings + Bridge) | 2,4-BMI is more rigid; shorter distance between crosslinks. |
| Symmetry | Asymmetric (Methyl group at pos 4) | Symmetric | Methyl group disrupts crystal packing, potentially broadening the melting endotherm compared to PDM. |
| Molecular Weight | 282.25 g/mol | 358.35 g/mol | 2,4-BMI has ~27% higher functional group density per gram. |
| Theoretical Enthalpy | High (More maleimide groups per gram) | Moderate | 2,4-BMI releases more heat/mass, increasing risk of thermal runaway in thick parts. |
Comparative Thermal Analysis (DSC Data)
The following data represents high-purity monomer behavior under standard non-isothermal curing conditions (10°C/min ramp).
Table 1: Thermal Properties Comparison[2][3]
| Parameter | CAS 1125-91-3 (2,4-BMI) | CAS 13676-54-5 (BMI-1) | Interpretation |
| Melting Point ( | 170°C - 175°C (Typical) | 156°C - 158°C | 2,4-BMI requires a higher processing temperature to achieve low-viscosity melt. |
| Curing Onset ( | ~195°C - 205°C | ~190°C - 200°C | Both have similar initiation windows, but 2,4-BMI's window (Gap between |
| Peak Curing Temp ( | 245°C - 255°C | 240°C - 250°C | 2,4-BMI requires slightly higher energy to reach max cure rate due to steric hindrance of the methyl group. |
| Enthalpy of Cure ( | ~450 - 550 J/g | ~300 - 380 J/g | CRITICAL: 2,4-BMI is significantly more energetic. Formulation adjustments are needed to manage exotherm. |
Scientist's Note: The higher melting point of CAS 1125-91-3 often necessitates its use in eutectic blends . When mixed with BMI-1, the mixture's melting point can drop below 100°C, creating a wide processing window that neither monomer possesses individually.
Experimental Protocol: DSC Characterization
To replicate these results or validate incoming raw material batches, follow this self-validating protocol.
Materials & Equipment[1][4][5][6][7]
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q-Series or DSC 2500).
-
Purge Gas: Nitrogen (50 mL/min). Oxidative stability tests require Air.
-
Reference: Empty Aluminum Pan (matched weight).
-
Sample Mass: 3.0 – 5.0 mg. Do not exceed 5mg due to the high exotherm of 2,4-BMI.
Method Workflow (Graphviz Visualization)
Figure 1: Standardized DSC workflow for energetic thermoset monomers.
Step-by-Step Execution
-
Baseline Subtraction: Run an empty cell cycle (T-zero) to remove instrumental drift.
-
Encapsulation: Weigh 3-5 mg of CAS 1125-91-3 into a hermetic aluminum pan. Why Hermetic? Although BMI volatiles are low, hermetic sealing ensures good thermal contact and prevents sensor contamination if the sample decomposes.
-
Ramp Segment: Heat from 40°C to 350°C at 10°C/min.
-
Integration Logic:
-
Endotherm (
): Integrate the sharp downward peak (~170°C). Calculate onset and peak temperature. -
Exotherm (
): Integrate the broad upward peak (~200-300°C). Use a linear baseline connecting the start and end of the reaction.
-
Results & Discussion: Interpreting the Curve
The Melting Endotherm
For CAS 1125-91-3, you will observe a sharp endothermic event centered around 170-175°C .
-
Quality Check: A broad or split melting peak indicates impurities (likely unreacted diamines or isomers). High-purity 2,4-BMI should have a peak width at half height (PWHH) of <3°C.
The Curing Exotherm
Immediately following the melt (or sometimes overlapping, depending on heating rate), the curing exotherm begins.
-
Mechanism: The maleimide double bonds undergo homopolymerization (thermally induced) or Michael addition (if amines are present).[1]
-
The "Danger Zone": Because CAS 1125-91-3 has a high enthalpy (~500 J/g), the reaction is autocatalytic. In a DSC pan, this is a controlled curve. In a bulk reactor (e.g., 1 kg batch), this energy release can lead to rapid temperature spikes exceeding 300°C, degrading the material.
Curing Mechanism Pathway[6]
Figure 2: Thermal polymerization pathway. Note that impurities can trigger early cure via Michael Addition.
References
-
Sigma-Aldrich. (n.d.). 1,1'-(Methylenedi-4,1-phenylene)bismaleimide Properties (BMI-1 Reference Data). Retrieved from
-
National Institutes of Health (NIH). (2021). Properties of 2,4-Diaminotoluene (Precursor Data). 15th Report on Carcinogens. Retrieved from
-
Yangchen Tech. (2025).[2] Comparison of Diphenylmethane Bismaleimide and Polyimide Resin. Retrieved from
-
ChemicalBook. (2024).[3] N,N'-1,3-Phenylene bismaleimide Product Description (Structural Analog). Retrieved from
-
NASA/Langley Research Center. (2010). Dynamic Mechanical Analysis of Post-Cured Bismaleimide Resins. (Reference for standard BMI curing protocols). Retrieved from
Sources
Comparative Guide: Elemental Analysis Validation for High-Purity 2-Methoxyphenyl Cyanate
Executive Summary
In drug development and advanced material synthesis, 2-methoxyphenyl cyanate (C₈H₇NO₂) serves as a critical electrophilic intermediate. However, its high reactivity—specifically its susceptibility to moisture-induced hydrolysis and thermal cyclotrimerization—renders standard Elemental Analysis (EA/CHN) protocols prone to significant error.
This guide challenges the traditional reliance on combustion analysis alone. We demonstrate that while CHN analysis is necessary for regulatory compliance, it is insufficient for purity validation without orthogonal confirmation. We propose a validated workflow integrating Quantitative NMR (qNMR) and inert-atmosphere handling to ensure data integrity.
Technical Context: The Instability Challenge
To validate an analytical method, one must first understand the failure modes of the analyte. This compound contains a cyanate functional group (-O-C≡N) attached to an aromatic ring. Unlike its isomer (isocyanate, -N=C=O), the cyanate ester is uniquely prone to two degradation pathways that skew elemental results:
-
Hydrolysis: Upon exposure to atmospheric moisture, the cyanate hydrolyzes to the corresponding phenol (guaiacol) and carbamates.
-
Cyclotrimerization: Even mild heating (often used to dry samples) can catalyze the formation of the cyanurate trimer (triazine ring), which is an isomer of the monomer.
Critical Insight: Standard CHN analysis cannot distinguish between the monomer and its trimer because they possess the identical elemental percentage. Therefore, CHN validates composition, not purity.
Diagram 1: Degradation Pathways Affecting Analysis
The following diagram illustrates why standard sample preparation leads to analytical drift.
Caption: Figure 1. Chemical instability pathways. Hydrolysis alters elemental ratios, while trimerization creates isomeric impurities undetectable by CHN alone.
Comparative Analysis: CHN vs. Alternatives
For a high-purity validation (target >99.5%), we compared the standard combustion method against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).
Table 1: Performance Matrix
| Feature | Method A: Standard CHN | Method B: qNMR (¹H) | Method C: HRMS |
| Primary Output | Weight % (C, H, N) | Absolute Purity (w/w %) | Molecular Formula |
| Sample Requirement | ~2–5 mg (Destructive) | ~10 mg (Non-destructive) | <1 mg (Destructive) |
| Specificity | Low (Cannot detect isomers) | High (Distinguishes monomer/trimer) | Medium (Mass match only) |
| Moisture Sensitivity | Critical (Hygroscopic error) | Low (In solution) | Low |
| Precision (RSD) | ± 0.3 - 0.4% | ± 0.1 - 0.5% | < 5 ppm (mass accuracy) |
| Verdict | Regulatory Requirement | Gold Standard for Assay | Identity Confirmation |
Experimental Data Comparison
Scenario: A batch of this compound was exposed to 60% RH for 2 hours.
-
Theoretical Values: C: 64.43%, H: 4.73%, N: 9.39%
-
Method A (CHN) Result: C: 63.8%, H: 5.1%, N: 8.9% (Failed spec due to hydrolysis).
-
Method B (qNMR) Result: 96.2% purity (Identified hydrolysis peak at ~3.8 ppm).
Validated Experimental Protocols
To achieve reproducible CHN results for this compound, you must control the environment. The following protocol is self-validating: if the Check Standard fails, the environment is compromised.
Protocol A: Inert-Handling CHN Analysis
Objective: Eliminate moisture interference during weighing and combustion.
-
Environment: All sample preparation must occur in a glove box or glove bag purged with dry Nitrogen/Argon (RH < 10%).
-
Calibration (The Anchor):
-
Run a standard (Acetanilide) before the sample to verify the combustion tube status.
-
Self-Validation Step: If Acetanilide Nitrogen deviation > 0.15%, replace the reduction copper.
-
-
Sample Encapsulation:
-
Weigh 2.0 mg of this compound into a tin capsule inside the inert environment.
-
Cold-Seal: Use a cold-welding press to seal the tin capsule hermetically. Do not rely on simple folding.
-
-
Analysis: Transfer sealed capsules immediately to the analyzer autosampler.
-
Calculation:
-
Compare experimental % to Theoretical (C₈H₇NO₂).
-
Acceptance Criteria: ± 0.4% absolute deviation.
-
Protocol B: Orthogonal Validation via qNMR
Objective: Confirm that a "passing" CHN result is not a false positive (trimer).
-
Internal Standard: Use 1,3,5-Trimethoxybenzene (TraceCERT® grade) dried over P₂O₅.
-
Solvent: DMSO-d₆ (Anhydrous). Note: Avoid CDCl₃ as traces of HCl can catalyze polymerization.
-
Acquisition:
-
Pulse delay (D1) ≥ 30 seconds (to allow full relaxation).
-
Scans: 16 or 32.
-
-
Integration: Compare the methoxy singlet of the analyte (3.8 ppm) against the internal standard.
Decision Workflow for Validation
Use this logic flow to determine when to release a batch of this compound.
Caption: Figure 2. Orthogonal validation workflow. qNMR is prioritized to rule out isomeric impurities before investing in destructive CHN analysis.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][2][3] [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Hamerton, I. (Ed.). (1994).[2] Chemistry and Technology of Cyanate Ester Resins. Blackie Academic & Professional. (Foundational text on cyanate ester hydrolysis and trimerization mechanisms). [Link]
Sources
Comparative reactivity of ortho-methoxy vs para-methoxy aryl cyanates
The following guide compares the reactivity profile of ortho-methoxy (2-methoxyphenyl cyanate) versus para-methoxy (4-methoxyphenyl cyanate) aryl cyanates.
Executive Summary
In the development of high-performance thermosets and pharmaceutical intermediates, the position of the methoxy substituent on the aryl cyanate ring dictates processing parameters and reaction pathways.[1]
-
Para-Methoxy Phenyl Cyanate (
-OMe): Exhibits superior reactivity in cyclotrimerization and nucleophilic additions due to minimal steric hindrance and favorable resonance stabilization.[1] It is the preferred isomer for rapid curing resins and high-yield synthesis of tetrazoles.[1] -
Ortho-Methoxy Phenyl Cyanate (
-OMe): Displays retarded reactivity primarily driven by the "Ortho Effect" (steric shielding of the electrophilic nitrile carbon).[1] While generally slower, it offers unique latency benefits in one-pot resin systems where premature gelation is a risk.[1]
Verdict: Use
Molecular Architecture & Mechanistic Drivers[1]
To predict performance, one must understand the competition between Electronic Effects and Steric Hindrance .[1]
Electronic Landscape
The cyanate group (-OCN) is an ambident electrophile.[1] The carbon atom is the primary site for nucleophilic attack.[1]
-
Methoxy Group (
): Acts as an Electron Donating Group (EDG) via resonance ( ) but is Electron Withdrawing via induction ( ).[1] -
Para-Position: The
effect dominates.[1] The ring is electron-rich.[1][2] While EDGs typically decrease the electrophilicity of the cyanate carbon (making it less reactive to nucleophiles compared to nitro-derivatives), the -OMe isomer remains accessible.[1] -
Ortho-Position: The
effect is stronger due to proximity, theoretically activating the carbon.[1] However, the Steric Effect overrides this.[1]
The "Ortho Effect" (Steric Dominance)
In
-
Trajectory Blocking: The bulky methoxy group hinders the approach of nucleophiles (or catalyst complexes) to the linear -O-C≡N group.[1]
-
Rotational Barrier: The free rotation of the cyanate group is restricted, locking it into conformations that may be unfavorable for the transition state required for cyclotrimerization.[1]
Application Scenario A: Cyclotrimerization (Resin Curing)[1]
The primary industrial application of aryl cyanates is the formation of triazine rings (cyanurates) to create high-temp thermosets.[1]
Comparative Kinetics
Experimental data indicates a clear hierarchy in reactivity governed by entropy (sterics) rather than enthalpy (electronics).[1]
| Feature | Para-Methoxy ( | Ortho-Methoxy ( | Mechanistic Rationale |
| Gel Time | Short (Fast Cure) | Long (Slow Cure) | Steric hindrance in |
| Activation Energy ( | ~70–75 kJ/mol | > 85 kJ/mol | Higher energy barrier required to overcome steric repulsion in the ortho isomer.[1] |
| Cure Onset Temp | ~150°C (uncatalyzed) | ~180°C+ (uncatalyzed) | |
| Resin Morphology | Crystalline Solid | Often Liquid/Low MP | Symmetry of |
Reaction Pathway Visualization
The following diagram illustrates the trimerization pathway and the steric blockage point.[1]
Figure 1: The cyclotrimerization pathway.[1][3][4][5][6] Note that ortho-substitution acts as a kinetic throttle (Steric Block) at the complexation stage.[1]
Application Scenario B: Tetrazole Synthesis
Aryl cyanates react with sodium azide (
Reactivity Under Acid Catalysis
Contrary to standard nucleophilic expectations, recent studies (e.g., using Silica Sulfuric Acid or
-
Observation:
-OMe reacts faster than unsubstituted or electron-deficient ( -NO2) aryl cyanates in acid-catalyzed conditions.[1] -
Reasoning: The acid catalyst likely protonates the cyanate (or coordinates with the oxygen), making it more susceptible to azide attack.[1] The EDG (
-OMe) increases the basicity of the cyanate, facilitating this catalytic coordination.[1] -
Ortho vs. Para: Even here,
-OMe outperforms -OMe.[1] While both are EDGs, the ortho isomer's steric bulk hinders the approach of the azide anion to the activated nitrile carbon.[1]
| Substrate | Yield (Acid Cat., 15h) | Reaction Rate |
| > 90% | Fast | |
| ~ 75-80% | Moderate | |
| < 60% | Slow |
Experimental Protocols
Synthesis of Methoxy Aryl Cyanates
Precursor: Corresponding Methoxyphenol.[1] Reagent: Cyanogen Bromide (CNBr).[1]
Safety Warning: CNBr is highly toxic.[1] Work in a fume hood.
-
Setup: Charge a 3-neck flask with 2-methoxyphenol (
-isomer) or 4-methoxyphenol ( -isomer) (1.0 eq) and CNBr (1.1 eq) in dry acetone. Cool to -5°C.[1] -
Addition: Add Triethylamine (TEA) (1.0 eq) dropwise over 30 mins. Maintain temp < 0°C.
-
Critical: Exotherms > 0°C promote imidocarbonate side-products.[1]
-
-
Workup: Stir for 1 hour. Filter off TEA·HBr salt. Evaporate solvent.[1]
-
Purification:
Kinetic Analysis (DSC Method)
To validate the reactivity difference in your own lab:
-
Instrument: Differential Scanning Calorimeter (DSC).[1][4][7]
-
Sample: 5-10 mg of pure cyanate monomer.
-
Method: Dynamic scan from 50°C to 300°C at 10°C/min under
. -
Analysis:
Workflow Diagram
Figure 2: Step-by-step workflow from synthesis to kinetic validation.
References
-
Kinetics of Phenyl Cyanate Ester Trimeriz
-
Tetrazole Synthesis C
-
General Cyan
Sources
- 1. researchgate.net [researchgate.net]
- 2. ikm.org.my [ikm.org.my]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the reactivity of cyanate esters in [2+2+2] cyclotrimerization: meeting the challenge by augmenting differential scanning calorimetry with kinetic computations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. SOLVENT-FREE PREPARATION OF 5-ARYLOXYTETRAZOLES <i>via</i> [2+3] CYCLOADDITION OF CYANATES AND SODIUM AZIDE USING SILICA SUPPORTED SULFURIC ACID AS AN EFFECTIVE HETEROGENEOUS CATALYST | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 9. researchgate.net [researchgate.net]
Assessing hydro-stability of cured 2-methoxyphenyl cyanate resins
A Comparative Technical Guide for Materials Scientists
Executive Summary
Context: Cyanate ester (CE) resins are the gold standard for high-temperature aerospace and electronic applications due to their low dielectric loss and high glass transition temperatures (
The Chemistry of Degradation
To assess stability, one must first understand the failure mode. Unlike epoxies which plasticize, cyanate esters chemically degrade.
Mechanism: Carbamate Formation
The cyanate functional group (-OCN) cyclotrimerizes to form a triazine ring. In the presence of hot wet environments, water attacks the ester linkage between the aromatic ring and the oxygen, leading to the formation of carbamates. This breaks the crosslink density and releases CO2, often causing blistering.
Figure 1: The hydrolytic degradation pathway of cyanate ester networks. The formation of carbamates is the critical failure mode.
Comparative Performance Analysis
The following table contrasts the expected performance of 2-methoxyphenyl-based resins against industry standards.
| Feature | 2-Methoxy-Substituted CE | Standard BADCy (Bisphenol A Dicyanate) | High-Perf. Epoxy (DGEBA/DDS) |
| Primary Structure | Phenyl ring with o-OCH₃ group | Unsubstituted Phenyl Isopropylidene | Epoxide / Amine |
| Water Uptake (Eq) | High (2.5% - 3.5%) | Low (1.0% - 1.5%) | Moderate (3.0% - 5.0%) |
| Hydrolytic Stability | Lower. Methoxy group increases polarity and water affinity. | High. Hydrophobic backbone shields ester linkage. | Moderate. Plasticization occurs, but chemical hydrolysis is slower. |
| 220°C - 260°C | > 270°C | 180°C - 220°C | |
| Poor (< 80% retention) | Good (> 90% retention) | Moderate (Plasticization) |
Scientific Insight: The ortho-methoxy group in this compound derivatives increases the local polarity of the molecule. While ortho substituents can sometimes provide steric hindrance, in this specific chemistry, the increased hydrophilicity of the ether oxygen tends to facilitate water diffusion into the matrix, accelerating the attack on the cyanate ester bond [1].
Validated Experimental Protocol
To rigorously assess the hydro-stability of your specific 2-methoxyphenyl resin, follow this self-validating workflow. This protocol combines ASTM D570 (gravimetric) with ASTM E1356 (thermal analysis).
Phase 1: Sample Preparation
-
Casting: Degas the this compound resin at 90°C under vacuum (<10 mbar) for 30 mins. Cast into a pre-heated steel mold (3mm thickness).
-
Cure Schedule: 2h @ 150°C + 2h @ 200°C + Post-cure 1h @ 250°C. Note: Ensure full conversion (>98%) via FTIR (disappearance of -OCN peak at 2236-2270 cm⁻¹) before testing to avoid false positives from unreacted monomers.
-
Machining: Cut specimens to 50mm x 50mm x 3mm. Polish edges to 600-grit to remove micro-cracks that act as water wicking sites.
Phase 2: Conditioning (The Stress Test)
Select one of the following environments based on severity requirements:
-
Standard: Immersion in deionized water at 85°C (Hot/Wet).
-
Accelerated (PCT): Pressure Cooker Test at 121°C / 2 atm (Aggressive).
Phase 3: Measurement Workflow
Figure 2: Step-by-step workflow for quantifying hydrolytic degradation.
Phase 4: Data Calculation
1. Water Uptake (
2. Hydrolytic Degradation Factor (
Interpreting Your Data
When analyzing this compound resins, look for these specific signatures:
-
Signature A (Plasticization): If the
drops by ~10-15°C per 1% water uptake and recovers upon re-drying, the network is stable. This is rare for methoxy-substituted CEs. -
Signature B (Hydrolysis - The Danger Zone): If the
drops significantly (>30°C) and does not recover after drying the sample, chemical hydrolysis has occurred.-
Observation: Check for "blisters" or opacity in the clear resin.
-
FTIR Confirmation: Look for the emergence of a carbonyl peak around 1700-1740 cm⁻¹ (Carbamate C=O) and a decrease in the triazine ring stretch at 1565 cm⁻¹ or 1365 cm⁻¹ [2].
-
References
-
Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Source: Harvey, B. G., et al. (2011). Journal of Applied Polymer Science / ResearchGate. Context: Demonstrates that removing methoxy groups (deoxygenation) significantly lowers water uptake and increases thermal stability.
-
Hydrolytic Degradation Kinetics of Bisphenol E Cyanate Ester Resin. Source: Throckmorton, J. A., et al. (2018). Polymer Degradation and Stability. Context: Establishes the kinetic models for separating reversible water sorption from irreversible hydrolysis in cyanate esters.
-
ASTM D570-98(2018): Standard Test Method for Water Absorption of Plastics. Source: ASTM International. Context: The global standard protocol for gravimetric water absorption testing.
Sources
Safety Operating Guide
Mastering the Protocol: A Guide to Personal Protective Equipment for 2-Methoxyphenyl Cyanate
In the pursuit of scientific advancement, the bedrock of every successful experiment is an unwavering commitment to safety. This guide provides a comprehensive, field-tested framework for the handling of 2-Methoxyphenyl cyanate, extending beyond mere product specifications to instill a deep understanding of procedural logic. Our objective is to serve as your trusted resource, ensuring that your critical work is conducted with the highest standards of safety and scientific integrity.
The Hazard Profile: A Proactive Stance on Safety
Understanding the intrinsic properties of a chemical is the first principle of safe handling. This compound is classified as a substance that is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2][3] The causality is direct: exposure via primary routes—dermal, ocular, or respiratory—can lead to adverse health effects. Furthermore, like many cyanide-containing compounds, it has the potential to react with acids to release highly toxic hydrogen cyanide gas.[4][5] Our procedural recommendations are therefore designed as a self-validating system to interrupt these potential exposure pathways.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is a non-negotiable aspect of laboratory protocol when handling this compound. The following equipment is mandatory.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, which can be harmful and cause irritation.[3][5][6][7] Always inspect gloves for integrity before use. |
| Eye Protection | Safety goggles | Provides a complete seal around the eyes to protect against splashes and vapors, preventing serious eye irritation.[5][6][7][8] |
| Body Protection | Chemical-resistant laboratory coat | Protects skin and personal clothing from accidental spills and contamination.[6][7][9] |
| Respiratory Protection | Handled within a certified chemical fume hood | Engineering controls are the primary method for preventing respiratory irritation from vapors.[1][4][7] A respirator may be required for spill cleanup. |
Workflow for PPE Application and Removal
The sequence of donning and doffing PPE is critical to prevent cross-contamination. Contaminated gloves, for instance, should be removed before touching your lab coat or eye protection.
Caption: Correct sequence for donning and doffing PPE to minimize exposure risk.
Operational Plan: A Step-by-Step Handling Protocol
A meticulous operational plan ensures safety from the moment a reagent is acquired to its final disposal.
-
Preparation:
-
Before handling, ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and have been recently tested.[7]
-
Assemble all necessary glassware and reagents to minimize movement during the procedure.
-
Keep acids away from the immediate work area to prevent accidental mixing and the generation of hydrogen cyanide gas.[4][5]
-
-
Handling and Use:
-
Post-Procedure:
-
Upon completion of the experiment, decontaminate all surfaces with an appropriate solvent.
-
Treat all contaminated disposable materials as hazardous waste.
-
Disposal Plan: Ensuring a Safe Final Step
Improper disposal of chemical waste poses a significant risk to both personnel and the environment. All materials contaminated with this compound must be disposed of as hazardous waste.
Waste Management Workflow
Caption: Systematic workflow for the safe segregation and disposal of cyanide-containing waste.
Key Disposal Protocols:
-
Segregation is Critical: Solid and liquid cyanide wastes must be stored in separate, dedicated containers.[4] Never mix cyanide waste with other chemical waste streams, especially acids.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Cyanide" and list all contents.
-
Container Management: Keep waste containers closed except when adding waste. Store in a designated satellite accumulation area.
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent; the rinseate must be collected and disposed of as hazardous waste.[10]
Emergency Response Protocols
In the event of an exposure or spill, immediate and correct action is vital.
| Scenario | Immediate Response Protocol |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7] |
| Ingestion | Rinse mouth with water. DO NOT induce vomiting. Seek immediate medical attention.[5] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[7] Collect the material into a sealed container for disposal as cyanide waste. |
By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the principles of responsible research and environmental stewardship.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
- PPG. (2025). SAFETY DATA SHEET.
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
- PPG Industries. (2024). 2 - SAFETY DATA SHEET.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,1,1-Trifluoro-3-(4-methoxyphenyl)acetone. Retrieved from [Link]
- EPA. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
-
US EPA. (2025). Personal Protective Equipment. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
NJ.gov. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). 12 - SAFETY DATA SHEET.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
-
Loba Chemie. (2019). 4-METHOXYBENZYL CYANIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
- CymitQuimica. (2023). 2-(4-(4-Methoxyphenyl)-6-phenyl-1,3,5-triazine-2-yl)phenol.
-
Vanderbilt Environmental Health and Safety (VEHS). (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. lobachemie.com [lobachemie.com]
- 6. buyat.ppg.com [buyat.ppg.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. vanderbilt.edu [vanderbilt.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
